molecular formula C10H14N4 B1600934 1,1'-Diethyl-1H,1'H-2,2'-biimidazole CAS No. 37572-50-2

1,1'-Diethyl-1H,1'H-2,2'-biimidazole

Cat. No.: B1600934
CAS No.: 37572-50-2
M. Wt: 190.25 g/mol
InChI Key: PRTVHGIPJBZJKX-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and Biimidazole Architectures in Chemical Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in chemical and biological sciences. mdpi.comjournalijcar.org First synthesized by Heinrich Debus in 1858, this planar molecule is soluble in water and other polar solvents. mdpi.com Its unique chemical complexity and versatility in synthesis and functionalization have made it a "privileged structure" in medicinal chemistry. mdpi.comnih.gov Imidazole-based compounds exhibit a vast range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. mdpi.comjournalijcar.orgnih.govresearchgate.net This broad pharmacological significance stems from its ability to engage in hydrogen bonding and coordinate with various biomolecules. nih.govnih.gov

When two imidazole rings are linked at their 2-positions, they form the 2,2'-biimidazole (B1206591) (H2biim) scaffold. This structure elevates the chemical utility, providing a didentate N,N-ligand capable of chelating to metal ions. researchgate.netnih.gov The presence of N-H protons on the imidazole rings makes the ligand's properties tunable with pH. nih.govrsc.org The biimidazole architecture is crucial in coordination chemistry, supramolecular chemistry, and materials science, where it serves as a building block for creating complex assemblies with specific functions. researchgate.netjyu.firesearchgate.net For instance, biimidazole-based polymers have demonstrated exceptional capacity for iodine capture. researchgate.netrsc.org

Evolution of N-Substituted Biimidazoles in Ligand Design

The modification of the 2,2'-biimidazole scaffold by substituting the hydrogen atoms on the nitrogen (N1 and N1') with alkyl or other functional groups has been a pivotal strategy in ligand design. This N-substitution significantly alters the electronic and steric properties of the ligand, thereby influencing the characteristics of the resulting metal complexes. acs.org

N-alkylation, such as the introduction of methyl or ethyl groups, prevents the deprotonation of the ligand and eliminates the N-H hydrogen bonding capabilities that characterize the parent H2biim. nih.govrsc.org This modification can lead to more stable and soluble metal complexes. For example, replacing hydrogen atoms with methyl groups in chromium(III) biimidazole complexes circumvents issues of poor solubility and luminescence quenching caused by N-H vibrations. rsc.org The steric bulk of the N-alkyl groups also plays a crucial role, influencing the geometry and stability of the coordination sphere around the metal center. researchgate.netacs.org Research has shown that incrementally increasing the steric bulk of N-alkylated 2,2'-biimidazoles can induce spin crossover in iron(II) complexes. acs.org This strategic functionalization allows for the fine-tuning of ligand field strength and the photophysical and magnetic properties of the resulting coordination compounds. nih.govacs.org

Scope and Research Focus on 1,1'-Diethyl-1H,1'H-2,2'-biimidazole

This compound, a specific N-alkylated derivative, has garnered research interest primarily within the fields of coordination chemistry and materials science. bldpharm.com Its structure, featuring an ethyl group attached to each of the outward-facing nitrogen atoms of the biimidazole core, gives it distinct properties as a ligand.

Physicochemical Properties of this compound
PropertyValue
CAS Number37572-50-2
Molecular FormulaC10H14N4
Molecular Weight190.25 g/mol

Data sourced from BLD Pharm. bldpharm.com

The presence of the diethyl groups makes it a neutral, bidentate chelating ligand. Unlike its parent, 2,2'-biimidazole, it cannot act as a bridging ligand through deprotonation. Research involving this compound often explores its role in forming discrete metal complexes and coordination polymers. The ethyl groups provide a moderate steric profile that influences the coordination geometry and the packing of molecules in the solid state. Furthermore, derivatives of 1,1'-diethyl-2,2'-biimidazole, such as the tetranitro-substituted version, are explored for their potential as energetic materials. sci-hub.se The primary research focus remains on its synthesis and its application as a fundamental building block in creating more complex supramolecular structures and materials with tailored properties. bldpharm.comjyu.fi

Historical Context of Biimidazole Synthesis and Application

The synthesis of the parent imidazole ring was first reported by Heinrich Debus in 1858, from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia. mdpi.com The development of biimidazole chemistry followed, with early synthetic methods for 2,2'-biimidazole often involving the condensation of glyoxal with ammonia. A notable early method is the Debus synthesis. The applications of benzimidazoles, a related fused-ring system, began to be explored around the 1940s and 1950s, with the discovery that 5,6-dimethylbenzimidazole (B1208971) is a component of vitamin B12, sparking significant therapeutic interest. ijarsct.co.innih.gov

The applications of 2,2'-biimidazole and its derivatives initially centered on their ability to form stable complexes with a wide range of transition metals, including iron, cobalt, nickel, and copper. researchgate.net These early studies characterized the spectral and magnetic properties of these high-spin complexes. researchgate.net Over time, the focus expanded to leveraging the unique properties of the biimidazole scaffold. The development of N-alkylation and other substitution strategies allowed chemists to fine-tune the ligand's characteristics for specific purposes, leading to its use in catalysis, the development of luminescent materials, and the construction of intricate supramolecular frameworks. rsc.orgresearchgate.netrsc.org The journey from a simple heterocyclic building block to a versatile component in advanced materials and chemical synthesis highlights the enduring importance of the biimidazole scaffold in modern chemistry. jyu.firsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-(1-ethylimidazol-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-3-13-7-5-11-9(13)10-12-6-8-14(10)4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTVHGIPJBZJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2=NC=CN2CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467216
Record name 1,1'-Diethyl-1H,1'H-2,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37572-50-2
Record name 1,1'-Diethyl-1H,1'H-2,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry of 1,1 Diethyl 1h,1 H 2,2 Biimidazole Ligands

Coordination Modes and Geometries in Metal Complexes

The coordination behavior of 1,1'-Diethyl-1H,1'H-2,2'-biimidazole (referred to as Et₂biim) is primarily defined by the two nitrogen atoms of the imidazole (B134444) rings, which act as the coordination sites.

Bidentate Coordination Features

This compound typically functions as a bidentate N,N-chelating ligand. It coordinates to a metal center through the nitrogen atoms at the 3 and 3' positions of the two imidazole rings. This coordination mode results in the formation of a stable five-membered metallacycle, a common feature for 2,2'-biimidazole (B1206591) and its derivatives. nih.govresearchgate.net This bidentate chelation is a fundamental aspect of its coordination chemistry, forming the basis for the construction of various mononuclear and polynuclear metal complexes. rsc.orgrsc.org

Chelating Ligand Characteristics

As a chelating ligand, Et₂biim can form stable complexes with a single metal ion. In such mononuclear complexes, the ligand occupies two adjacent coordination sites. For instance, in octahedral complexes, it will coordinate in a cis fashion. This chelating behavior is crucial in applications such as the formation of luminescent materials and catalysts, where the geometry and stability of the complex are paramount. lookchem.comacs.org The structure of the resulting complex is influenced by the steric demands of the ethyl groups and the electronic properties of the metal center.

Complexes with Transition Metal Ions (e.g., Cu(I), Ag(I), Au(I/II), Pd, Ru(II), Fe(II), Re(V), Y(III))

Et₂biim and its parent ligand, H₂biim, form stable complexes with a wide range of transition metals.

Cu(I) and Ag(I): Copper(I) and Silver(I) complexes with biimidazole-type ligands are known. For instance, tetranuclear copper(I) and silver(I) adducts have been synthesized with 1,1'-dimethyl-2,2'-bibenzimidazole. acs.org Given their d¹⁰ electronic configuration, Cu(I) and Ag(I) typically favor tetrahedral or linear coordination geometries. It is expected that Et₂biim would form complexes such as [M(Et₂biim)₂]⁺ or [M(Et₂biim)X] (where X is a halide or another monodentate ligand).

Au(I/II) and Pd(II): Gold(I) and Palladium(II) are known to form complexes with related N-heterocyclic ligands. rsc.orgresearchgate.net Palladium(II), with its d⁸ configuration, strongly prefers a square planar geometry. It forms both mononuclear complexes, such as [Pd(Et₂biim)X₂], and polynuclear structures where the biimidazolate anion can act as a bridge. rsc.org Gold(I) typically forms linear, two-coordinate complexes, while Au(III) (isoelectronic with Pt(II)) favors square planar geometries. rsc.org

Ru(II): Ruthenium(II) complexes with biimidazole ligands have been extensively studied for their rich photophysical and electrochemical properties. nih.govrsc.orgacs.org Typically, heteroleptic complexes of the type [Ru(bpy)₂(Et₂biim)]²⁺ (where bpy is 2,2'-bipyridine) are synthesized. In these complexes, the biimidazole ligand can be tuned to act as a non-acceptor of metal-to-ligand charge transfer (MLCT) excited states, directing them to other parts of the molecule. acs.org The N-alkylation is crucial as it prevents pH-dependent behavior and can enhance the complex's stability and emission quantum yield. acs.orgacs.org

Fe(II): Iron(II) complexes with biimidazole ligands are of great interest due to their spin-crossover (SCO) properties. nih.govresearchgate.netmdpi.com In these octahedral complexes, typically of the form [Fe(Et₂biim)₃]²⁺ or heteroleptic analogues, the Fe(II) center can switch between a low-spin (S=0) and a high-spin (S=2) state in response to external stimuli like temperature or light. nih.govrsc.org While N-alkylation does not significantly change the ligand field strength, the steric bulk of the ethyl groups can influence the cooperativity of the spin transition by affecting crystal packing. nih.govresearchgate.net Severe steric repulsion can distort the Fe(II) coordination environment and stabilize the high-spin state. researchgate.net

Re(V): Oxorhenium(V) complexes containing the parent 2,2'-biimidazole ligand have been prepared, such as [ReOCl₃(H₂biim)]. acs.org The biimidazole ligand coordinates to the Re(V) center, and its NH protons show a strong affinity for forming hydrogen bonds with chloride ions in the coordination sphere. With Et₂biim, which lacks these protons, the nature of the interaction within the coordination sphere would be altered, being dominated by steric rather than hydrogen-bonding effects.

Y(III): There is limited specific information on Yttrium(III) complexes with Et₂biim. As a hard, oxophilic metal ion, Y(III) typically prefers coordination with oxygen or fluoride (B91410) donors. However, it can form complexes with N-donor ligands, usually achieving high coordination numbers (7, 8, or 9).

Electronic Structures and Bonding Analysis in Complexes

The electronic structure of Et₂biim complexes is largely determined by the interplay between the metal d-orbitals and the ligand's frontier orbitals.

In Ru(II) complexes, the highest occupied molecular orbitals (HOMO) are typically metal-centered (d-orbitals), while the lowest unoccupied molecular orbitals (LUMO) are located on the π-system of the polypyridyl co-ligands. This leads to the characteristic MLCT absorption bands in the visible region. nih.govacs.org Theoretical studies using Density Functional Theory (DFT) have been employed to analyze these electronic transitions and predict emission wavelengths. nih.gov

In Fe(II) SCO complexes, the energy separation between the t₂g and e_g orbitals (the ligand field splitting, Δₒ) is critical. The Et₂biim ligand provides a field strength that is very close to the energy required for electron spin-pairing in the Fe(II) ion. nih.govresearchgate.net This delicate energy balance allows the spin state to be switched by external stimuli. The bonding is primarily a σ-donation from the nitrogen lone pairs to the metal's d-orbitals.

Influence of Metal Center on Ligand Conformation

The conformation of the Et₂biim ligand, particularly the dihedral angle between the two imidazole rings, is sensitive to the coordination environment. In the free ligand, there is rotational freedom around the central C2-C2' bond. Upon chelation, the ligand is forced into a cis conformation relative to this bond. The planarity of the biimidazole unit can be distorted depending on the size and preferred geometry of the metal ion, as well as steric interactions with other ligands. nih.gov For example, in an octahedrally coordinated complex, the N-M-N "bite angle" of the chelating ligand is typically less than 90°, which can induce some puckering or twisting of the ligand to accommodate the metal's geometry. researchgate.net Crystal structure analyses of related complexes show that the dihedral angle between the imidazole planes can vary significantly, reflecting the flexibility of the ligand in adapting to different metal centers. nih.gov

Table of Mentioned Chemical Compounds

Compound NameAbbreviation
This compoundEt₂biim
2,2'-BiimidazoleH₂biim
1,1'-Dimethyl-2,2'-bi-1H-imidazoleMe₂biim
1,1'-(α,α'-o-xylyl)-2,2'-biimidazoleXBIM
2,2'-Bipyridine (B1663995)bpy
Tris(2-pyridylmethyl)amineTPMA
Oxorhenium(V)Re(V)
Copper(I)Cu(I)
Silver(I)Ag(I)
Gold(I)/Gold(II)/Gold(III)Au(I)/Au(II)/Au(III)
Palladium(II)Pd(II)
Ruthenium(II)Ru(II)
Iron(II)Fe(II)
Yttrium(III)Y(III)

Interactive Data Table: Structural Parameters of Related Biimidazole Complexes This table presents selected bond lengths and angles for complexes containing biimidazole or its derivatives to illustrate the concepts discussed. Note: Data for the specific 1,1'-diethyl derivative is limited in the literature; these examples serve for comparison.

ComplexMetalAvg. M-N (Å)N-M-N Bite Angle (°)Dihedral Angle (°)Reference
Fe(TPMA)(BIM)₂ (Low Spin, 120 K)Fe(II)2.022(2)~80- acs.org
Fe(TPMA)(BIM)₂ (High Spin, 295 K)Fe(II)2.147(3)~75- acs.org
cis-[RuCl₂(H₂biim)₂]Cl (in 1)Ru(III)2.050(1)~79Planar nih.gov
[Pd₄(η³-C₃H₅)₄(µ-bim)₂]Pd(II)-~79 (chelating)- rsc.org
Cr(Me₂biim)₃₃Cr(III)2.07~79~10 nih.gov

Ancillary Ligand Effects on Coordination Behavior

In heteroleptic complexes, where Et₂biim is combined with other ligands, a delicate interplay of steric hindrance and electronic effects is observed. For instance, in complexes analogous to those formed with 2,2'-bipyridine (bpy) or 1,10-phenanthroline (B135089) (phen), the introduction of Et₂biim can alter the ligand field strength and the accessibility of the metal center. rsc.org Studies on related ruthenium (Ru) and osmium (Os) complexes containing the parent 2,2'-biimidazole (H₂biim) bridge show that the terminal ancillary ligands, such as 2-(phenylazo)pyridine (B13924361) (pap) or bpy, have a pronounced effect on the redox properties of the resulting dinuclear complexes. rsc.org The half-wave potentials of the metal-centered oxidation processes are dependent on the nature of these terminal ligands. rsc.org

The steric bulk of the ethyl groups on Et₂biim is a critical factor. When paired with bulky ancillary ligands, significant steric crowding can occur, potentially distorting the ideal coordination geometry (e.g., octahedral) and in some cases, destabilizing the complex. Conversely, the selection of smaller or sterically less demanding ancillary ligands can facilitate the formation of stable, well-defined structures. The coordination mode of the ancillary ligand itself can also introduce structural isomers with different photophysical properties. For example, 2-picolinamide ligands have been shown to adopt different N,N' or N,O coordination modes in iridium complexes, which minimally affects the emission wavelength but significantly alters the photoluminescence quantum yield. rsc.org

Table 1: Influence of Ancillary Ligands on Properties of Biimidazole-type Metal Complexes Note: Data is generalized from studies on related biimidazole complexes, as specific data for this compound is limited. The principles are broadly applicable.

Ancillary Ligand Metal Center Observed Effect on Complex Properties Reference
2,2'-Bipyridine (bpy) Ruthenium (Ru) Forms stable dinuclear complexes with the biimidazole bridge. The redox potential of the Ru center is influenced by the bpy ligand. rsc.org
1,10-Phenanthroline (phen) Chromium (Cr) Can be partially or fully replaced by biimidazole. Heteroleptic [Cr(phen)₂(H₂biim)]²⁺ complexes exhibit tunable phosphorescence. rsc.org
2-(Phenylazo)pyridine (pap) Ruthenium (Ru), Osmium (Os) Modulates the metal-centered oxidation potentials in dinuclear complexes. Leads to ligand reduction responses near zero potential. rsc.org

Stability and Reactivity of Metal-Biimidazole Complexes

For biimidazole ligands, a key aspect of their reactivity is the acidity of the imidazole N-H protons in the parent H₂biim. Coordination to a metal center significantly increases the acidity of these protons. acs.orgnih.gov However, in this compound, the substitution of these protons with ethyl groups entirely blocks this deprotonation pathway. This fundamental difference simplifies the pH-dependent behavior of its complexes, preventing the formation of anionic bridging species that are characteristic of H₂biim chemistry. rsc.orgnih.gov

The reactivity of Et₂biim complexes is thus dominated by reactions at the metal center or those involving the ancillary ligands. Redox chemistry is a prominent feature. Ruthenium and osmium biimidazole complexes, for instance, undergo quasi-reversible, one-electron oxidation processes centered at the metals. rsc.org In some dinuclear systems, this oxidation can lead to a specific type of reactivity: an unsymmetrical cleavage of the biimidazole bridge, resulting in the formation of monomeric complexes. rsc.org Furthermore, the extensive π-system of the biimidazole ligand can accept electrons, leading to a number of ligand-based reduction events observed in cyclic voltammetry studies. rsc.org

Table 2: Summary of Reactivity in Metal-Biimidazole Complexes

Reactivity Type Description Example System Reference
Metal-Centered Oxidation Reversible or quasi-reversible oxidation of the central metal ion (e.g., M²⁺ → M³⁺). The potential is tuned by ancillary ligands. [Ru₂(bpy)₄(biim)]²⁺ rsc.org
Ligand-Centered Reduction The biimidazole ligand and/or ancillary ligands can accept electrons into their π* orbitals. [M(pap)₂(H₂biim)]²⁺ (M=Ru, Os) rsc.org
Bridge Cleavage Partial oxidation of dinuclear bridged complexes can lead to the breaking of the biimidazole bridge, yielding monomeric species. Dinuclear Ru complexes rsc.org
Host-Guest Interaction The N-donor sites can interact with specific substrates. In parent H₂biim, this involves hydrogen bonding; in Et₂biim, it would involve other electrostatic interactions. [Ru(NN)₂(bim)]²⁺ complexes binding enolates. acs.orgnih.gov

Supramolecular Interactions within Coordination Networks

The parent ligand, 2,2'-biimidazole (H₂biim), is well-known for its ability to form extensive supramolecular networks. These networks are primarily stabilized by a combination of hydrogen bonds, originating from the N-H protons, and π–π stacking interactions between the aromatic imidazole rings. nih.gov

In the case of this compound, the capacity for forming N-H···X type hydrogen bonds (where X is an acceptor atom) is eliminated due to the presence of the ethyl groups. Consequently, the supramolecular assembly of its metal complexes is dictated by other non-covalent forces. The most significant of these are π–π stacking interactions, which are common for planar aromatic ligands. The imidazole rings of the Et₂biim ligand can stack with those of adjacent complexes, leading to the formation of one-dimensional chains or higher-order structures.

Catalytic Applications of 1,1 Diethyl 1h,1 H 2,2 Biimidazole As a Ligand

Applications in Asymmetric Catalysis

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The biimidazole scaffold provides a versatile platform for designing chiral ligands, either by introducing chiral substituents or by creating axially chiral structures.

Asymmetric carbene insertion into X-H bonds (where X = N, O, S, etc.) is a powerful method for forming new carbon-heteroatom bonds. The stereochemical outcome of these reactions is controlled by a chiral catalyst. A significant breakthrough in this area involves the use of axially chiral 2,2'-biimidazole (B1206591) ligands.

A series of novel axially chiral 2,2'-biimidazole ligands were synthesized and proven to be highly efficient for the copper- and iron-catalyzed asymmetric insertion of α-aryl-α-diazoacetates into the N-H bond of carbazoles. mdpi.comjyu.fi These reactions proceeded with excellent enantioselectivity, achieving up to 96% ee (enantiomeric excess). mdpi.comjyu.fi The chiral environment created by the ligand around the metal center effectively dictates the facial selectivity of the carbene attack on the carbazole.

Although these specific ligands were not 1,1'-diethyl derivatives, this work establishes a proof-of-concept for the high potential of the axially chiral biimidazole framework in asymmetric carbene insertion reactions. The synthesis of an axially chiral version of 1,1'-diethyl-1H,1'H-2,2'-biimidazole could foreseeably lead to effective catalysts for similar transformations.

Table 2: Asymmetric N-H Insertion of Carbazoles with α-Aryl-α-diazoacetates Catalyzed by Axially Chiral Biimidazole-Metal Complexes

Metal CatalystLigandDiazo SubstrateYield (%)ee (%)Reference
Cu(CH₃CN)₄PF₆(S)-L1Ethyl 2-diazo-2-phenylacetate9894 mdpi.com
Cu(CH₃CN)₄PF₆(S)-L1Methyl 2-diazo-2-(4-chlorophenyl)acetate9896 mdpi.com
Cu(CH₃CN)₄PF₆(S)-L1Methyl 2-diazo-2-(2-naphthyl)acetate9995 mdpi.com
FeCl₂(S)-L1Ethyl 2-diazo-2-phenylacetate9991 mdpi.com
FeCl₂(S)-L1Methyl 2-diazo-2-(4-chlorophenyl)acetate9992 mdpi.com
(S)-L1 refers to a specific axially chiral biimidazole ligand derived from 2,2'-biimidazole and (S)-2,2'-bis(bromomethyl)-1,1'-binaphthalene.

The synthesis of axially chiral biaryl compounds is a significant area of research due to their importance as chiral ligands and catalysts. The development of axially chiral biimidazoles has been a challenge compared to their centrally chiral counterparts.

A successful strategy for the synthesis of novel axially chiral 2,2'-biimidazole ligands involves a "remote chirality delivery" approach. mdpi.comjyu.fi In this method, the parent 2,2'-biimidazole undergoes a nucleophilic substitution reaction with an optically pure, axially chiral precursor, such as (S)- or (R)-2,2'-bis(bromomethyl)-1,1'-binaphthalene. This reaction is typically carried out in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF). nih.gov This one-step procedure effectively transfers the axial chirality from the binaphthyl backbone to the newly formed, larger biimidazole-containing macrocyclic structure. The resulting ligands possess a rigid, well-defined chiral environment, which is essential for their application in asymmetric catalysis. mdpi.comjyu.fi This synthetic route provides a blueprint for creating a variety of axially chiral biimidazole ligands, potentially including derivatives that incorporate the this compound core structure.

Catalysis with Other Metal Ions (e.g., Copper, Iron, Rhenium, Lanthanides)

The versatility of this compound as a ligand extends beyond palladium catalysis to a range of other transition metals, each enabling different types of catalytic transformations.

Copper and Iron: As detailed in section 4.2.1, copper(I) and iron(II) complexes of axially chiral biimidazole ligands are highly effective catalysts for asymmetric carbene insertion reactions. mdpi.comjyu.fi In these systems, the biimidazole ligand coordinates to the metal ion, creating a chiral pocket that directs the enantioselective formation of the C-N bond. The high yields and excellent enantioselectivities achieved highlight the successful synergy between the biimidazole ligand and these first-row transition metals. mdpi.comjyu.fi

Rhenium: The catalytic applications of rhenium complexes with biimidazole ligands are less explored. Research on rhenium compounds with benzimidazole (B57391) ligands, a related class of N-heterocycles, has focused more on their photophysical properties and interactions with DNA for potential therapeutic applications rather than catalysis. nih.govrsc.orgresearchgate.net However, the introduction of rhenium complexes into metal-organic frameworks has been suggested for applications in the photochemical reduction of carbon dioxide, indicating a potential, albeit underexplored, catalytic role for rhenium-biimidazole systems. nih.govresearchgate.net

Lanthanides: Lanthanide complexes are known for their unique luminescent properties and their utility as Lewis acid catalysts in various organic reactions. While there is broad interest in lanthanide complexes with N-donor ligands for catalysis, specific examples involving this compound are not well-documented. Studies on lanthanide complexes with other imidazole-containing ligands, such as 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid, have been conducted, primarily focusing on their synthesis and luminescence. mdpi.com The potential for catalytic activity is often noted but not extensively demonstrated for these specific systems. mdpi.com The coordination of biimidazole ligands to lanthanide ions could offer interesting catalytic properties, but this remains an area requiring further investigation.

Mechanistic Studies of Catalytic Cycles Involving the Ligand

The effectiveness of a catalyst is fundamentally tied to its reaction mechanism. For complexes incorporating this compound and related biimidazole ligands, mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have been crucial in understanding and optimizing catalytic cycles. researchgate.netbris.ac.uk These ligands are prominent in various transition-metal-catalyzed reactions, particularly cross-coupling reactions.

A common mechanistic framework for these reactions involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions, the cycle is initiated by the oxidative addition of an organohalide to a low-valent metal center, such as Pd(0), which is stabilized by the biimidazole ligand. whiterose.ac.ukacs.org

A plausible catalytic cycle for a palladium(II)-catalyzed C-H activation/cross-coupling reaction is initiated by the coordination of the biimidazole ligand to the Pd(II) precursor. acs.org This is followed by a reversible C–H activation step to generate a Pd(II) intermediate. Subsequent steps involve the coordination of the second coupling partner, reductive elimination to form the desired product and a Pd(0) species, and finally, re-oxidation of Pd(0) to Pd(II) to close the catalytic loop. acs.org

In nickel-catalyzed reactions, the 1,1'-dialkyl-2,2'-biimidazole ligand has proven essential. For example, in the electrochemical enantioselective reductive cross-coupling of aryl aziridines with aryl iodides, an electron-rich biimidazole ligand is considered crucial for the transformation's success. nih.gov A proposed mechanism for this reaction involves multiple oxidation states of nickel. The cycle likely begins with the reduction of a [NiII] precatalyst to a [Ni0] species. This [Ni0] complex then undergoes oxidative addition with the aryl iodide to form an Ar[NiII] intermediate. This species can then react with the ring-opened aziridine (B145994), possibly via a radical intermediate, to generate a [NiIII] species. The final product is released through reductive elimination, regenerating a nickel species that continues the cycle. nih.gov

The table below outlines a proposed mechanistic pathway for a nickel-catalyzed electrochemical cross-coupling reaction involving a biimidazole ligand.

StepProcessProposed IntermediatesDescription
1Catalyst Activation[NiII] → [Ni0]The Ni(II) precatalyst is electrochemically reduced to the active Ni(0) species (B). nih.gov
2Oxidative Addition[Ni0] + Ar-I → Ar-[NiII]-IAn aryl iodide undergoes oxidative addition to the Ni(0) center, forming an organonickel(II) intermediate (C). nih.gov
3Substrate ActivationAziridine Ring-OpeningA nucleophile (e.g., iodide) opens the aziridine ring, which may then form a radical intermediate (F) via single electron transfer (SET). nih.gov
4Intermediate TrappingAr-[NiII]-I + Radical → Ar-[NiIII]-RThe radical intermediate is trapped by the Ar-[NiII] species to form a high-valent Ni(III) intermediate (D). nih.gov
5Reductive EliminationAr-[NiIII]-R → Ar-R + [NiI]The Ni(III) intermediate undergoes reductive elimination to form the C-C coupled product and a Ni(I) species. nih.gov
6Catalyst Regeneration[NiI] → [NiII] or [Ni0]The Ni(I) species is further reduced to regenerate the active Ni(0) catalyst for the next cycle. nih.govnih.gov

This table is a simplified representation of a proposed mechanism based on findings from nickel-catalyzed reactions. nih.govnih.gov

Ligand Design Principles for Enhanced Catalytic Activity and Selectivity

The rational design of ligands is a cornerstone of modern catalysis, aiming to fine-tune the steric and electronic properties of a metal complex to boost its performance. scholaris.ca For the 2,2'-biimidazole scaffold, including the 1,1'-diethyl derivative, ligand design focuses on enhancing solubility, stability, catalytic activity, and selectivity.

Overcoming Limitations of the Parent Ligand: The parent ligand, 2,2'-biimidazole (H₂biim), while a versatile building block, presents challenges. Homoleptic complexes like [Cr(H₂biim)₃]³⁺ often exhibit poor solubility and their potential as phosphorescent materials is quenched by high-energy N-H vibrations. nih.govrsc.org N-alkylation, such as in this compound, is a key design strategy to circumvent these issues. By replacing the acidic N-H protons with ethyl groups, intermolecular hydrogen bonding is prevented, which can improve solubility and enhance photophysical properties. nih.govrsc.org

Electronic and Steric Tuning: The introduction of alkyl groups on the nitrogen atoms, such as in 1,1'-diethyl- or 1,1'-dimethyl-2,2'-biimidazole, significantly alters the ligand's electronic properties. lookchem.com These N-alkylated derivatives are stronger sigma-donors compared to the parent H₂biim, making the resulting metal center more electron-rich. This increased electron density can be crucial for promoting key catalytic steps, such as oxidative addition, and has been cited as vital for the efficiency of certain nickel-catalyzed cross-couplings. nih.gov

Steric hindrance is another powerful tool in ligand design. The size of the N-alkyl substituents can be modulated to control access to the metal center, thereby influencing the selectivity of the reaction. While N-alkylation itself may have a negligible effect on the ligand field strength, the steric bulk of the substituents can cause significant distortions in the metal's coordination environment. researchgate.net This distortion can stabilize a particular geometry or spin state, thereby directing the outcome of a catalytic reaction. researchgate.net

Advanced Design Strategies: Beyond simple N-alkylation, more advanced strategies are employed to enhance catalytic performance:

Heteroleptic Complexes: To avoid the solubility issues of homoleptic complexes, heteroleptic systems are designed. For example, incorporating only a single biimidazole ligand alongside other ligands, such as in [Cr(phen)₂(Hₓbiim)]⁽¹⁺ˣ⁾⁺, improves solubility and allows for more precise control over the complex's properties. nih.gov

Axial Chirality: For asymmetric catalysis, a primary goal is the synthesis of enantiomerically pure products. A key strategy involves designing biimidazole ligands that possess axial chirality. This chirality can be transferred from a binaphthyl moiety to the biimidazole core, creating a chiral environment around the metal that can effectively control the stereochemical outcome of a reaction. researchgate.net

The following table summarizes the impact of ligand design principles on 2,2'-biimidazole derivatives.

LigandKey Structural FeaturePrimary Design GoalImpact on Catalytic System
2,2'-Biimidazole (H₂biim)Parent scaffold with N-H protonsBasic building blockProne to low solubility and quenching of phosphorescence in homoleptic complexes due to hydrogen bonding. nih.govrsc.org
This compoundN-alkylation (ethyl groups)Improve solubility, enhance electronic donationPrevents N-H hydrogen bonding, increases electron density at the metal center, potentially boosting catalytic activity. nih.govnih.gov
Axially Chiral BiimidazolesNon-planar, atropisomeric structureInduce enantioselectivityUsed in asymmetric catalysis to create a chiral pocket around the metal, leading to the formation of one enantiomer over the other. researchgate.net
Biimidazole in Heteroleptic ComplexesCombined with other ligands (e.g., phenanthroline)Tune overall complex propertiesOvercomes limitations of homoleptic systems, improving solubility and stability. nih.govrsc.org

Advanced Spectroscopic and Characterization Techniques in Studies of 1,1 Diethyl 1h,1 H 2,2 Biimidazole and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 1,1'-Diethyl-1H,1'H-2,2'-biimidazole in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-level information on connectivity and chemical environment.

¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound. The symmetry of the molecule results in a relatively simple spectrum. Due to the scarcity of published NMR data for the 1,1'-diethyl derivative specifically, the spectral data for the closely related and well-studied 1,1'-dimethyl-1H,1'H-2,2'-biimidazole can be used for comparison.

For 1,1'-dimethyl-1H,1'H-2,2'-biimidazole, the ¹H NMR spectrum in CDCl₃ shows a singlet for the methyl protons at approximately 4.03 ppm and two doublets for the imidazole (B134444) ring protons at about 6.95 and 7.10 ppm. rsc.org For the 1,1'-diethyl analogue, one would expect a triplet-quartet pattern for the ethyl groups in the aliphatic region and two signals for the aromatic protons of the imidazole rings.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. core.ac.uk For 1,1'-dimethyl-2,2'-biimidazole, signals appear around 35.2 ppm (methyl carbons), 122.5 ppm, 127.7 ppm (imidazole ring carbons), and 138.5 ppm (quaternary C2 carbon). rsc.org A similar pattern is expected for the diethyl derivative, with the addition of distinct signals for the ethyl CH₂ and CH₃ carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar compounds and general NMR principles.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~1.4 Triplet -CH₃ (ethyl)
¹H ~4.2 Quartet -CH₂- (ethyl)
¹H ~7.0 Doublet H4/H4' or H5/H5'
¹H ~7.2 Doublet H5/H5' or H4/H4'
¹³C ~15 Singlet -CH₃ (ethyl)
¹³C ~44 Singlet -CH₂- (ethyl)
¹³C ~122 Singlet C4/C4' or C5/C5'
¹³C ~128 Singlet C5/C5' or C4/C4'
¹³C ~138 Singlet C2/C2'

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms. researchgate.netyoutube.com For an imidazole ring, two distinct nitrogen signals are expected: one for the pyrrole-type nitrogen (N1) bonded to the ethyl group and one for the pyridine-type nitrogen (N3). Typical chemical shifts for imidazole-like nitrogens fall within a broad range, from approximately -90 to -220 ppm relative to nitromethane. nih.gov The precise chemical shifts are sensitive to solvent and electronic effects. researchgate.netnih.gov

For 1,1'-disubstituted biimidazoles such as the diethyl derivative, prototropic tautomerism involving the exchange of a proton between the nitrogen atoms of a single ring is blocked. mdpi.com However, NMR is crucial for studying protonation, which occurs at the basic, pyridine-like N3 and N3' positions.

Upon addition of an acid, the N3 atoms become protonated, leading to significant changes in the electronic structure of the heterocycle. This is observable in the NMR spectrum:

¹H NMR: The protonation of the N3 atom induces a downfield shift in the signals of the adjacent ring protons (H4 and H5). This is due to the increased positive charge and resulting deshielding of the ring system. youtube.com

¹³C NMR: Similarly, the carbon atoms of the imidazole ring, particularly C2, C4, and C5, will experience downfield shifts upon protonation.

¹⁵N NMR: The most direct evidence of protonation comes from ¹⁵N NMR, where the signal for the N3 nitrogen will shift dramatically upon forming an N-H bond.

By titrating a solution of the compound with an acid and monitoring these spectral changes, the pKa values for the protonation equilibria can be determined. rsc.orgacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. mt.com

The IR spectrum of this compound exhibits a series of characteristic bands that confirm its structure. These include C-H stretching vibrations from the ethyl groups and the imidazole rings, as well as C=C and C=N stretching vibrations that form the heterocyclic core.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the biimidazole framework, which may be weak or absent in the IR spectrum. umsl.edu For instance, the C=C stretching modes of the aromatic rings often produce strong Raman signals.

Table 2: Characteristic Vibrational Modes for this compound Frequencies are approximate and based on data from related imidazole compounds. researchgate.netresearchgate.netnih.gov

Wavenumber (cm⁻¹) Vibrational Mode Predominant Technique
3150 - 3100 C-H stretching (aromatic) IR / Raman
3000 - 2850 C-H stretching (aliphatic, ethyl) IR / Raman
1620 - 1580 C=N stretching IR / Raman
1550 - 1450 C=C stretching (ring) IR / Raman
1470 - 1440 CH₂ bending (scissoring) IR
1380 - 1370 CH₃ symmetric bending (umbrella) IR
1300 - 1000 In-plane ring bending and stretching IR / Raman
Below 1000 Out-of-plane bending, ring torsions IR / Raman

Vibrational spectroscopy is a powerful tool for investigating the coordination of this compound to metal ions. nih.gov The ligand typically binds to metals in a bidentate fashion through its two pyridine-like N3 atoms. This interaction significantly alters the electronic distribution within the imidazole rings, leading to predictable shifts in their vibrational frequencies.

Upon complexation, the stretching frequencies of the C=N and C=C bonds within the imidazole rings typically shift to higher wavenumbers (a blue shift). researchgate.net This shift indicates a strengthening of these bonds due to the donation of electron density from the nitrogen lone pairs to the metal center and potential π-backbonding from the metal to the ligand. By comparing the IR or Raman spectrum of the free ligand with that of its metal complex, one can confirm coordination and gain insight into the nature of the ligand-metal bond. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) absorption and photoluminescence spectroscopies provide information about the electronic transitions within a molecule. These techniques are essential for understanding the optical properties of this compound and how they are modulated upon forming metal complexes.

The UV-Vis spectrum of the free ligand is characterized by intense absorption bands in the ultraviolet region, typically below 350 nm. These bands are assigned to π → π* transitions within the conjugated biimidazole system. researchgate.net

When the ligand coordinates to a transition metal, new absorption bands may appear, and existing bands may shift. acs.org Of particular importance are metal-to-ligand charge transfer (MLCT) transitions, which often occur at lower energies (longer wavelengths) and can extend into the visible region of the spectrum. nih.gov These MLCT bands are responsible for the vibrant colors of many transition metal complexes. The energy and intensity of these bands provide valuable information about the electronic communication between the metal and the ligand.

Photoluminescence spectroscopy measures the light emitted by a molecule after it has absorbed light. Many biimidazole-based ligands and their complexes are luminescent. nih.govresearchgate.net The free this compound is expected to exhibit fluorescence from the decay of an excited singlet state. Upon coordination to a metal ion, several outcomes are possible:

The ligand-centered fluorescence may be quenched due to energy or electron transfer to the metal center.

The complex may exhibit new emission bands, such as phosphorescence from a triplet excited state (e.g., ³MLCT), which is common for complexes of heavy metals like ruthenium(II) or iridium(III). rsc.orgrsc.org

The emission properties can be highly sensitive to the environment, making some complexes useful as chemical sensors. acs.orgnih.gov

Studying the changes in absorption and emission upon complexation provides a deep understanding of the resulting electronic structure and excited-state properties of the new coordination compound. nih.gov

Analysis of Electronic Transitions in Ligands and Complexes

The electronic absorption spectra of this compound and its metal complexes, typically recorded using UV-Vis spectroscopy, reveal a wealth of information about their electronic structure. The spectra are generally characterized by distinct absorption bands corresponding to different types of electronic transitions.

In the free ligand, intense absorption bands in the ultraviolet region are assigned to π–π* ligand-centered (LC) transitions within the biimidazole rings. acs.org Upon coordination to a metal center, the electronic spectrum becomes more complex. New bands often appear, and existing bands may shift. These changes are indicative of the electronic interactions between the ligand and the metal.

In complexes with transition metals like ruthenium(II) or chromium(III), several types of transitions can be identified:

Metal-to-Ligand Charge Transfer (MLCT): These transitions, often found in the visible region, involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* anti-bonding orbital. acs.orgrsc.org For instance, in ruthenium(II) polypyridyl complexes containing a biimidazole ligand, a broad absorption band in the blue region of the spectrum is assigned to an allowed d–π* MLCT transition. acs.org

Ligand-to-Metal Charge Transfer (LMCT): In this case, an electron is excited from a ligand-based orbital to a vacant metal-based d-orbital. LMCT transitions have been identified in the 330–400 nm range for some [CrN₆] chromophores involving biimidazole-type ligands. nih.gov

Intraligand-Centered (ILCT) or Ligand-Centered (LC): These are transitions occurring within the ligand itself, analogous to the π–π* transitions in the free ligand. acs.orgnih.gov In complexes, these high-energy bands are often observed in the UV region and may be split or shifted compared to the free ligand. nih.gov

Ligand-Field (d-d) Transitions: These transitions involve the excitation of an electron between d-orbitals of the metal center. They are typically weak and can be obscured by more intense MLCT or LC bands. nih.gov

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in assigning these transitions by calculating the molecular orbitals involved. acs.orgrsc.org For example, in a family of Ru(II)-biimidazole complexes, calculations confirmed that the visible absorption band corresponds to an MLCT transition, while the high-energy region is dominated by LC transitions of the biimidazole and other polypyridyl ligands. acs.org

Table 1: Electronic Absorption Data for Selected Ruthenium(II)-Biimidazole Complexes in DMSO. acs.org
Complexλabs (nm)ε (M-1cm-1)Transition Assignment
[Ru(bpy)₂(bim)]2+48412,100MLCT
[Ru(phen)₂(bim)]2+48615,600MLCT
[Ru(dcb)₂(bim)]2+49413,000MLCT

Photophysical Behavior and Luminescent Properties

Ruthenium(II) complexes containing biimidazole are known to be luminescent, typically emitting light from a triplet MLCT (³MLCT) excited state. acs.orgrsc.org Following excitation into the MLCT absorption band, the complex undergoes rapid intersystem crossing to the lowest energy triplet state, from which it can relax to the ground state by emitting a photon (phosphorescence). For example, the complex [Ru(phen)₂(bim)]²⁺ displays red luminescence. acs.org The luminescence intensity and lifetime can be sensitive to the environment and interactions with other molecules, a property that can be exploited for chemical sensing. acs.org

Cadmium(II) complexes with biimidazole derivatives have also been shown to be luminescent, often exhibiting strong fluorescent emissions in the solid state at room temperature. researchgate.net In some cases, these complexes show blue-violet luminescence upon exposure to ultraviolet radiation. researchgate.net

Theoretical calculations help to predict and rationalize the emissive properties. By optimizing the geometry of the lowest triplet excited state (T₁), the theoretical emission wavelength can be calculated. rsc.org Such studies have successfully reproduced the experimental emission maxima for several ruthenium-biimidazole complexes. rsc.org The efficiency of luminescence is often dictated by the competition between radiative (emission) and non-radiative decay pathways. The presence of low-lying metal-centered (MC) excited states can provide a non-radiative decay channel, quenching the luminescence. rsc.org

Table 2: Photophysical Data for Selected Ruthenium(II)-Biimidazole Complexes in DMSO. acs.org
Complexλem (nm)τ (μs)Φ
[Ru(bpy)₂(bim)]2+6800.400.012
[Ru(phen)₂(bim)]2+6750.620.021
[Ru(dcb)₂(bim)]2+6900.260.005

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound and its complexes in the solid state. This technique provides detailed information on the molecular geometry and the packing of molecules in the crystal lattice.

Elucidation of Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction analysis reveals the exact connectivity of atoms, bond lengths, and bond angles. For the biimidazole core, a key structural feature is the dihedral angle between the two imidazole rings. In many derivatives, the rings adopt a trans conformation. nih.gov While some unconjugated biimidazole derivatives show a nearly coplanar arrangement of the rings, significant twisting can occur due to steric hindrance or strong intermolecular interactions. nih.gov

Beyond the individual molecule, crystallography elucidates the supramolecular architecture, which describes how molecules are organized in the crystal. This packing is governed by a variety of non-covalent intermolecular interactions, including:

Hydrogen Bonding: In related biimidazole derivatives, intermolecular O–H···N or N–H···O hydrogen bonds can link molecules into chains or layers. researchgate.netnih.gov

π–π Stacking: The aromatic imidazole rings can interact through π–π stacking, where the rings are arranged in a face-to-face or offset fashion. These interactions are crucial in the formation of columnar or stacked structures. researchgate.netresearchgate.net

Other Interactions: Weaker interactions like C–H···O and C–H···π contacts also play a significant role in stabilizing the three-dimensional crystal packing. researchgate.netnih.gov

In metal-organic frameworks (MOFs) or coordination polymers, the biimidazole ligand can bridge metal centers, leading to the formation of one-, two-, or three-dimensional networks with intricate topologies. researchgate.net

Analysis of Bond Lengths, Angles, and Intermolecular Interactions

Crystallographic data provides a quantitative description of the molecular structure. The precision of this data allows for detailed analysis of chemical bonding.

Bond Lengths and Angles: The coordination of the biimidazole ligand to a metal center results in characteristic changes in bond lengths. For instance, the Ru-N bond length in a [Ru(bpy)₃]²⁺ complex is typically around 2.056 Å, indicating significant π-backbonding. dcu.ie In Fe(II) spin-crossover complexes, the Fe-N bond lengths are highly sensitive to the spin state of the metal ion, providing direct evidence of the transition. researchgate.net The internal geometry of the ligand, such as the C-N and C-C bond lengths within the imidazole rings, can also be subtly affected by coordination.

Table 3: Example of Geometric Parameters from a Related Biimidazole Derivative, (2,2'-Biimidazole-1,1'-diyl)diethanoic acid. nih.gov
ParameterValueDescription
Imidazole Ring Dihedral Angle55.64 (4)°Twist between the two imidazole planes.
O—H···N Bond Length2.5666 (13) ÅIntermolecular hydrogen bond distance.
C1—N1—C4—C5 Torsion Angle-119.21 (11)°Torsion angle describing substituent orientation.
C6—N3—C9—C10 Torsion Angle-111.87 (12)°Torsion angle describing substituent orientation.

Electrochemical Techniques (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of this compound and its complexes. It provides information about the potentials at which a species is oxidized or reduced and the stability of the resulting redox states.

Redox Activity and Electron Transfer Processes

In a CV experiment, the potential applied to a working electrode is scanned linearly with time, and the resulting current is measured. For a redox-active species, this produces a voltammogram with peaks corresponding to oxidation and reduction events.

For metal complexes of biimidazole, several redox processes can often be observed:

Metal-Centered Redox Processes: The metal ion itself can be oxidized or reduced. For example, Ru(II) complexes typically show a reversible one-electron oxidation to Ru(III). rsc.orgacs.org The potential of this Ru(III)/Ru(II) couple is influenced by the nature of the other ligands in the coordination sphere. acs.org In dinuclear complexes where two metal centers are bridged by a biimidazole ligand, two distinct one-electron oxidation processes can sometimes be resolved, indicating electronic communication between the metal centers. rsc.orgnih.gov

Ligand-Centered Redox Processes: The biimidazole ligand can also undergo reduction or oxidation, though this often occurs at more extreme potentials than the metal-centered processes. rsc.org

The shape of the CV wave provides insight into the nature of the electron transfer. A reversible process, where the oxidized and reduced forms are both stable on the timescale of the experiment, is characterized by a peak separation (ΔEₚ) close to 59/n mV (where n is the number of electrons transferred) and a peak current ratio (iₚₐ/iₚ꜀) of unity. nih.gov Irreversible processes suggest that the electron transfer is followed by a chemical reaction or structural rearrangement. The half-wave potential (E₁/₂) for a reversible couple is a measure of the thermodynamic ease of the redox event. These potentials are crucial for designing molecules for applications in areas like dye-sensitized solar cells or electrocatalysis. acs.orgrsc.org

Table 4: Cyclic Voltammetry Data for Selected Biimidazole-Containing Complexes.
ComplexRedox CoupleE1/2 (V vs. reference)Solvent/ElectrolyteReference
[Ru(pap)₂(H₂biim)]²⁺Ru(III)/Ru(II)+1.12CH₃CN / TEAP rsc.org
[Os(pap)₂(H₂biim)]²⁺Os(III)/Os(II)+0.62CH₃CN / TEAP rsc.org
[(dpab)₂Ru(4,4′-dhbpy)]²⁺Ru(III)/Ru(II)+1.02 (vs Fc⁺/₀)Acetonitrile acs.org
SiMe₂[(η⁵-C₅H₄)Fe(dppe)Me]₂Fe(II)/Fe(I)-0.35, -0.21CH₂Cl₂ nih.gov

Influence of Ligand Environment on Metal Redox Potentials

The electronic environment provided by the ligands is a critical determinant of the redox potential of a metal center in a coordination complex. In complexes of this compound, the ethyl groups attached to the imidazole nitrogen atoms play a significant role in modulating these potentials. As electron-donating groups, the ethyl substituents increase the electron density on the nitrogen donor atoms. This enhanced electron donation generally stabilizes higher oxidation states of the coordinated metal ion, which in turn affects the ease of its oxidation or reduction.

Electrochemical studies, such as cyclic voltammetry, are used to quantify these effects. The redox potential of a metal complex is a measure of the energy required to add or remove an electron. By comparing the redox potentials of complexes with different substituents on the biimidazole core, a clear trend can be established. For instance, ligands with stronger electron-donating groups tend to make the metal center easier to oxidize (a more negative redox potential), as the ligand helps to stabilize the resulting higher-valent metal ion. Conversely, electron-withdrawing groups would make the metal center more difficult to oxidize (a more positive redox potential).

Studies on related substituted biimidazole and bipyridine complexes demonstrate this principle. nih.govrsc.org The introduction of alkyl groups, similar to the ethyl groups in this compound, influences the electronic properties of the ligand's π-system, making the ligand more resistant to reduction. nih.gov This electronic tuning directly impacts the metal-centered redox processes. For example, in a series of nickel complexes, the redox potential was shown to correlate with the electronic properties of the bidentate N-ligands, with more electron-rich imidazoline-based ligands being more resistant to reduction than electron-deficient pyridine-based ligands. nih.gov Similarly, for iron complexes, ligands that preferentially stabilize Fe(III) over Fe(II) lead to a decrease in the standard redox potential of the Fe(III)/Fe(II) couple. nih.gov Therefore, the ethyl groups on this compound are expected to lower the redox potential of a coordinated metal ion compared to the unsubstituted 2,2'-biimidazole (B1206591) ligand.

Table 1: Comparison of Metal-Centered Redox Potentials for Complexes with Various N-Heterocyclic Ligands This table illustrates the effect of ligand substitution on the redox potential (E₁/₂) of copper complexes. Data is compiled from analogous systems to infer the expected behavior of this compound complexes.

Complex/Ligand SystemMetal CenterE₁/₂ (V vs. NHE)Key ObservationReference
[Cu(L¹)]²⁺ (L¹ = N,N′-bis(benzimidazol-2-ylethyl)ethane-1,2-diamine)Cu(II)/Cu(I)Low potential6-membered chelate rings stabilize Cu(II) rsc.org
[Cu(L⁴)]²⁺ (L⁴ = N,N′-bis(benzimidazol-2-ylmethyl)ethane-1,2-diamine)Cu(II)/Cu(I)High potential5-membered chelate rings are less stabilizing rsc.org
Cu(II) Polyimidazole ComplexesCu(II)/Cu(I)-0.215 to +0.284Potential varies with imidazole substitution and geometry nih.govacs.org
Cu(II) Bis(thiosemicarbazone) ComplexesCu(II)/Cu(I)VariesPotential is systematically adjusted by ligand alkylation rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying metal complexes that contain one or more unpaired electrons. srce.hr It provides direct and detailed information about the electronic structure, the identity of coordinating atoms, and the geometry of paramagnetic centers. mdpi.com For paramagnetic complexes of this compound, such as those with Cu(II) or high-spin Fe(III), EPR spectroscopy is an indispensable tool.

The distribution of the unpaired electron's spin density over the metal ion and the ligand framework is a key aspect of the electronic structure of a paramagnetic complex. This distribution reflects the degree of covalency in the metal-ligand bonds. EPR spectroscopy probes this distribution through the analysis of g-factors and hyperfine coupling constants. srce.hrethz.ch

The g-factor provides insight into the electronic environment of the unpaired electron. srce.hr For a Cu(II) complex (a d⁹ system), the deviation of the g-values from the free-electron value (gₑ ≈ 2.0023) is indicative of the orbital contribution to the magnetic moment and is sensitive to the geometry and nature of the ligand donor atoms. mdpi.comnih.gov

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei, such as the metal nucleus (e.g., ⁶³Cu, ⁶⁵Cu) and ligand donor nuclei (e.g., ¹⁴N). The magnitude of the hyperfine coupling constant (A) is directly proportional to the spin density at the interacting nucleus. scispace.com

Table 2: Representative EPR Parameters for Paramagnetic Copper(II)-Imidazole Complexes This table presents typical EPR g-values and hyperfine coupling constants (A) for Cu(II) complexes with imidazole-containing ligands, which are used to understand spin density distribution.

Complex Typeg-values (g∥, g⊥)A-values (A∥) (Gauss)Key Information DerivedReference
[Cu(BIM)(ClO₄)₂] (BIM = Bis(imidazol-2-yl)methane)g∥ = 2.26, g⊥ = 2.06175Tetragonal geometry, significant spin density on Cu nih.govacs.org
[Cu(O-GBGA)(Cl)]⁺ (O-GBGA = N-octylated bis-benzimidazole diamide)g∥ > g⊥ > 2.0023Broadened linesDistorted tetragonal geometry, covalent Cu-L bond nih.gov
[CuL¹Br₂] (L¹ = N,N′-bis(benzimidazol-2-ylethyl)ethane-1,2-diamine)g∥ = 2.208, g⊥ = 2.046185Square planar coordination with axial bromide interaction rsc.org
Cu(II) with Zwitterionic N-hydroxyimidazole ligandsgxx=2.06, gyy=2.11, gzz=2.21Not specifiedOrthorhombic distortion researchgate.net

Mössbauer Spectroscopy for Iron Complexes

For iron-containing compounds, ⁵⁷Fe Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local environment of the iron nucleus. It can precisely determine the oxidation state, spin state, and site symmetry of the iron center, making it invaluable for studying iron complexes of this compound. beilstein-journals.orgnih.gov

Mössbauer spectra provide two key parameters: the isomer shift (δ) and the quadrupole splitting (ΔE₋). beilstein-journals.org

The isomer shift (δ) is sensitive to the total s-electron density at the iron nucleus. Its value is directly influenced by the oxidation state of the iron (e.g., Fe(II) vs. Fe(III)) and the nature of the coordinating ligands. The σ-donating and π-accepting capabilities of the this compound ligand will modulate the electron density at the iron center, which is reflected in the isomer shift. For instance, stronger σ-donating ligands increase the s-electron density and can lead to a change in δ. d-nb.info

The quadrupole splitting (ΔE₋) arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus (in its excited state) and an asymmetric electric field created by the surrounding electrons and ligands (the electric field gradient, EFG). A non-zero ΔE₋ indicates a deviation from cubic symmetry at the iron nucleus. Its magnitude provides information about the spin state (high-spin vs. low-spin) and the geometry of the coordination sphere. beilstein-journals.orgmdpi.com

In iron(II) complexes, there is a distinct difference in both δ and ΔE₋ for the high-spin (S=2) and low-spin (S=0) states. High-spin Fe(II) complexes typically exhibit larger isomer shifts and quadrupole splittings compared to their low-spin counterparts. beilstein-journals.orgnsf.gov Studies on complexes with the parent 2,2'-biimidazole ligand have shown that they can exhibit temperature-dependent spin-crossover (SCO) behavior, transitioning between high-spin and low-spin states. researchgate.net Mössbauer spectroscopy is the definitive tool for tracking this transition, as the spectra often show separate signals for the coexisting high-spin and low-spin species, with the area of each signal being proportional to the population of that state at a given temperature. beilstein-journals.orgmdpi.com Therefore, for an iron(II) complex of this compound, Mössbauer spectroscopy would be crucial for determining its spin state and investigating any potential spin-crossover phenomena.

Table 3: Typical ⁵⁷Fe Mössbauer Parameters for Iron(II) Complexes with N-Heterocyclic Ligands This table shows characteristic isomer shift (δ) and quadrupole splitting (ΔE₋) values that distinguish between high-spin and low-spin states in Fe(II) complexes.

Complex/StateTemperature (K)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE₋) (mm/s)Spin StateReference
Fe(ptz)₆₂>135~1.05~0.20High-Spin (S=2) beilstein-journals.org
Fe(ptz)₆₂<135~0.45~0.00Low-Spin (S=0) beilstein-journals.org
Fe(TPMA)(BIM)₂2951.012.67High-Spin (S=2) researchgate.net
Fe(TPMA)(BIM)₂800.440.28Low-Spin (S=0) researchgate.net
[LMe³FeCl]₂ (Solid)---0.932.14High-Spin (S=2) nih.gov

Computational Chemistry Investigations of 1,1 Diethyl 1h,1 H 2,2 Biimidazole and Its Derived Systems

Density Functional Theory (DFT) Calculations

Density functional theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 1,1'-Diethyl-1H,1'H-2,2'-biimidazole.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, a key structural feature is the dihedral angle between the two imidazole (B134444) rings. DFT calculations are employed to locate the minimum energy conformation.

Due to the free rotation around the central C-C bond linking the two imidazole rings, multiple conformers can exist. The two primary conformers are the syn and anti (or trans) forms, where the nitrogen atoms of the two rings are on the same or opposite sides, respectively. In the case of unconjugated disubstituted biimidazoles, a trans conformation is often observed. researchgate.net For this compound, the anti conformer is generally found to be the more stable due to reduced steric hindrance between the ethyl groups. The ethyl groups themselves can also adopt different orientations, leading to a complex potential energy surface. Potential energy surface scans, where the dihedral angle is systematically varied, can be performed to identify all stable conformers and the energy barriers between them. researchgate.net

A representative set of optimized geometrical parameters for the anti conformer of this compound, as would be predicted by DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory), is presented in the interactive table below.

Table 1: Predicted Optimized Geometrical Parameters for this compound (anti-conformer).
ParameterValue
C-C (inter-ring) bond length~1.47 Å
N-C (intra-ring) bond lengths~1.33 - 1.38 Å
C-C (intra-ring) bond length~1.36 Å
N-C (ethyl) bond length~1.47 Å
C-C (ethyl) bond length~1.54 Å
N-C-N bond angle~108°
C-N-C (inter-ring) bond angle~125°
Imidazole Ring Dihedral Angle~40-50°

Note: These are typical values and can vary depending on the level of theory and basis set used in the calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. acs.org The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a large gap implies high stability and low reactivity. rsc.org

For this compound, DFT calculations typically show that the HOMO is a π-orbital delocalized across the two imidazole rings, while the LUMO is a π*-orbital, also with significant delocalization. The ethyl groups generally have a minor contribution to these frontier orbitals. The HOMO-LUMO gap is a key parameter in assessing the potential of this molecule in electronic applications.

Table 2: Predicted Frontier Orbital Energies for this compound.
OrbitalEnergy (eV)
HOMO-5.8 to -6.2 eV
LUMO-1.0 to -1.5 eV
HOMO-LUMO Gap (ΔE)4.3 to 5.2 eV

Note: These values are illustrative and depend on the computational method and solvent model used. acs.org

Spin density calculations are particularly relevant for open-shell systems, such as radical cations or anions, which can be formed from this compound through oxidation or reduction. DFT calculations can predict how the unpaired electron's spin is distributed across the molecule. nih.gov In the radical cation of this compound, the spin density is expected to be delocalized primarily over the π-system of the biimidazole core, with significant density on the nitrogen and specific carbon atoms. nih.gov This information is invaluable for interpreting experimental results from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and for understanding the reactivity of these radical species. nih.gov

Time-Dependent DFT (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their photophysical properties, such as UV-Vis absorption spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the absorption bands observed experimentally. nih.gov

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region corresponding to π → π* transitions. The primary electronic transition would be from the HOMO to the LUMO. The calculated absorption maxima (λmax) and oscillator strengths (f) provide a theoretical UV-Vis spectrum that can be compared with experimental measurements. These calculations are also essential for designing derivatives with tailored photophysical properties for applications in areas like organic light-emitting diodes (OLEDs) or as photosensitizers. rsc.orgrsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For this compound, MD simulations would be particularly useful for exploring its conformational dynamics in different environments, such as in various solvents or within a host-guest complex. These simulations can reveal the flexibility of the molecule, the timescale of rotations around the central C-C bond, and the conformational preferences of the ethyl side chains. This information is crucial for understanding how the molecule interacts with other species and how its shape fluctuates under different conditions.

Elucidating Reaction Mechanisms via Computational Approaches

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. rsc.org DFT is widely used for this purpose in organometallic and organic chemistry.

In the context of this compound, which can act as a bidentate ligand in catalytic systems, computational approaches can be used to investigate the mechanism of catalytic cycles. For instance, in a cross-coupling reaction, DFT could be used to model key steps such as oxidative addition, transmetalation, and reductive elimination involving a metal complex of this ligand. rsc.org By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. These studies provide fundamental understanding that can guide the design of more efficient catalysts.

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound and its derivatives, theoretical calculations can provide valuable information on their Nuclear Magnetic Resonance (NMR) spectra, vibrational frequencies (Infrared and Raman), and electronic transitions (UV-Vis). These predictions are typically achieved through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

The accuracy of these predictions is highly dependent on the chosen computational level, including the functional and basis set. Common functionals such as B3LYP are often employed in conjunction with basis sets like 6-31G(d) or the more extensive 6-311++G(d,p) to achieve a balance between computational cost and accuracy. mersin.edu.trnih.govscirp.org Solvent effects, which can significantly influence spectroscopic properties, are often modeled using methods like the Polarizable Continuum Model (PCM). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is a standard application of computational chemistry, primarily utilizing the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov This approach calculates the isotropic magnetic shielding constants for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

While specific computational studies on this compound are not extensively documented in the literature, data from the closely related 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole can provide a strong basis for expected values. Experimental spectra for the dimethyl analog show distinct signals for the methyl and imidazole ring protons and carbons. rsc.org Computational models for the diethyl derivative would predict signals for the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and the imidazole ring protons.

The calculated chemical shifts for the imidazole ring carbons and protons are sensitive to the dihedral angle between the two imidazole rings, which in turn influences the degree of π-conjugation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: The data in this table is hypothetical and based on typical values for similar N-heterocyclic compounds and the known effects of ethyl substituents. Actual computational results may vary based on the level of theory.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidazole C2 - ~140
Imidazole C4 ~7.2 ~128
Imidazole C5 ~7.0 ~122
N-CH₂ ~4.1 (quartet) ~45

Vibrational Spectroscopy (IR and Raman)

DFT calculations are routinely used to predict the vibrational frequencies of molecules. These calculated frequencies correspond to the fundamental vibrational modes, which can be correlated with experimental infrared (IR) and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net

For this compound, the predicted vibrational spectrum would feature characteristic bands for the imidazole ring, such as C=N and C=C stretching vibrations, typically observed in the 1500-1650 cm⁻¹ region. scirp.org The C-H stretching vibrations of the imidazole ring and the ethyl groups would be expected in the 2900-3100 cm⁻¹ range. The presence of the ethyl group would also introduce bands corresponding to CH₂ and CH₃ bending and rocking modes at lower frequencies. A study on 2-ethyl-1H-benzo[d]imidazole, for instance, assigned the ethyl group stretching vibrations to the 2893-3022 cm⁻¹ region. mersin.edu.tr

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: This data is illustrative and based on general frequency regions for the specified functional groups. Specific values would be obtained from a detailed DFT frequency calculation.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
C-H stretching (imidazole ring) 3050 - 3150
C-H stretching (ethyl group) 2850 - 3000
C=N stretching (imidazole ring) 1600 - 1650
C=C stretching (imidazole ring) 1500 - 1600
CH₂ bending (scissoring) 1450 - 1480
CH₃ bending (asymmetric/symmetric) 1370 - 1470

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. acs.orgrsc.org These calculations provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths for electronic transitions between molecular orbitals.

For π-conjugated systems like this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions. The position of the maximum absorption wavelength (λ_max) is sensitive to the planarity of the molecule and the extent of conjugation. In related biimidazole systems, ligand-centered π→π* transitions are typically observed in the UV region. rsc.org For instance, TD-DFT calculations on ruthenium-biimidazole complexes have been used to analyze the absorption spectra, successfully assigning the metal-to-ligand charge transfer and ligand-centered transitions. acs.orgrsc.org The introduction of alkyl groups on the nitrogen atoms generally leads to slight shifts in the absorption bands compared to the unsubstituted parent compound.

Table 3: Predicted Electronic Transitions for this compound Note: The data presented is a hypothetical representation based on TD-DFT calculations for similar aromatic heterocyclic systems. The actual λ_max and oscillator strengths would be dependent on the specific computational parameters.

Transition Predicted λ_max (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ ~280 > 0.1 HOMO → LUMO (π→π*)

Supramolecular Assemblies and Recognition Involving 1,1 Diethyl 1h,1 H 2,2 Biimidazole

Hydrogen Bonding Interactions and Adduct Formation

The nature of hydrogen bonding in 1,1'-Diethyl-1H,1'H-2,2'-biimidazole is fundamentally different from its unsubstituted counterpart. The ethyl groups at the key nitrogen positions preclude the formation of N-H···anion or N-H···N hydrogen bonds, which are pivotal in the supramolecular chemistry of the parent H₂biim ligand.

Anion Recognition and Sensing via N-H···Anion Interactions

Anion recognition and sensing by biimidazole-based systems are predominantly achieved through the hydrogen-bonding capabilities of N-H groups. nih.gov These acidic protons can form strong interactions with anions, leading to detectable changes in photophysical or electrochemical properties. nih.govacs.org

However, This compound lacks these essential N-H donor functionalities. The ethyl substituents at the 1 and 1' positions render the molecule incapable of acting as a hydrogen bond donor for direct anion recognition via this mechanism. Research on anion sensing with biimidazole derivatives consistently highlights the necessity of N-H protons or other appended hydrogen-bond-donating groups, such as amides, for effective binding. acs.orgnih.gov

For instance, studies on biimidazoles with amide groups at the 4- and 4'-positions show that the amide N-H atoms are crucial for anion binding. acs.orgnih.gov The binding affinities of these functionalized biimidazoles for anions like chloride (Cl⁻) and dihydrogenophosphate (H₂PO₄⁻) underscore the importance of the hydrogen-bonding mechanism.

Biimidazole Receptor (with N-H donors)AnionBinding Constant (Kₐ, M⁻¹) in CH₂Cl₂Reference
4,4'-bis(benzylamido)-5,5'-dipropyl-2,2'-biimidazoleH₂PO₄⁻~10⁴ acs.orgnih.gov
4,4'-bis(benzylamido)-5,5'-dipropyl-2,2'-biimidazoleCl⁻~10⁴ acs.orgnih.gov
4,4'-bis(3,5-difluorobenzylamido)-5,5'-dipropyl-2,2'-biimidazoleCl⁻~10⁴ (Selective) nih.gov

This table illustrates anion binding constants for biimidazole derivatives that possess N-H hydrogen bond donors, a feature absent in this compound.

Self-Assembly Processes and Supramolecular Architectures

The self-assembly of unsubstituted 2,2'-biimidazole (B1206591) in the solid state is a classic example of supramolecular chemistry, where molecules organize into twisted, helical columns through intermolecular N-H···N hydrogen bonds. nih.gov This specific interaction is not possible for this compound due to the absence of N-H donors.

Host-Guest Chemistry with Biimidazole-Based Receptors

In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule through non-covalent interactions. thno.orgresearchgate.net The formation of these complexes relies on principles of molecular recognition, such as complementarity in size, shape, and chemical properties between the host's cavity and the guest.

While this compound itself does not possess an intrinsic cavity to function as a host, it is a valuable ligand for constructing sophisticated host receptors. When coordinated to metal ions, it can help form well-defined pockets or channels within a larger supramolecular assembly that can then bind to guest molecules. beilstein-journals.org The role of the diethyl-biimidazole ligand is therefore to act as a structural component of the host, with its ethyl groups influencing the size and hydrophobicity of the resulting cavity.

Influence of Peripheral Substituents on Supramolecular Properties

The ethyl groups at the 1 and 1' positions are the defining "peripheral substituents" when comparing this compound to the parent H₂biim. Their influence is significant and multifaceted.

Blocking Hydrogen Bonding : As established, the primary effect of N-alkylation is the prevention of N-H···N hydrogen bonding, which dominates the solid-state chemistry of H₂biim. nih.gov

Solubility : The ethyl groups increase the organophilicity of the molecule, enhancing its solubility in less polar organic solvents compared to the unsubstituted parent compound. chemicalbook.com

Steric and Electronic Effects : The alkyl groups introduce steric bulk around the coordinating nitrogen atoms, which can influence the geometry and stability of resulting metal complexes.

A study comparing an iron(II) complex of 2,2'-biimidazole (with N-H groups) to an N-alkylated derivative found that N-alkylation had a negligible effect on the ligand field strength but significantly altered the intermolecular interactions. researchgate.net This change led to a more abrupt spin-crossover transition with thermal hysteresis in the N-alkylated complex, demonstrating how such substitutions can tune the material's physical properties. researchgate.net While this study used a xylyl group for N-alkylation, the principle of modifying intermolecular forces by replacing N-H with N-alkyl groups is directly applicable.

Property2,2'-biimidazole (H₂biim) Ligand1,1'-Dialkyl-2,2'-biimidazole LigandReference
Dominant Intermolecular InteractionN-H···N Hydrogen Bondingvan der Waals, π-stacking nih.govresearchgate.net
Anion Binding SiteAcidic N-H protonsAbsent (requires other functional groups) nih.gov
Role in PCETPotential Proton DonorNo direct role (inactive) nih.govnih.gov
Magnetic Behavior in Fe(II) ComplexesGradual Spin CrossoverAbrupt Spin Crossover with Hysteresis researchgate.net

Further functionalization of the this compound scaffold at other positions (e.g., 4, 4', 5, 5') with electron-donating or electron-withdrawing groups would be expected to further tune its electronic properties, affecting the redox potentials and photophysical characteristics of its metal complexes, a common strategy in the design of functional materials. beilstein-journals.orgdcu.ie

Material Science Applications and Emerging Technologies

Integration into Functional Materials

The integration of 1,1'-Diethyl-1H,1'H-2,2'-biimidazole into functional materials is primarily as a ligand or a monomeric unit. Its bidentate N,N-coordination site is ideal for constructing complex molecular architectures, including polymers and metal-organic frameworks.

While direct applications of this compound in semiconductor devices are not extensively documented in dedicated studies, the foundational role of its parent compound, 2,2'-biimidazole (B1206591), points to its potential. 2,2'-Biimidazole is utilized in preparing bismuth-based semiconductors chemicalbook.comlookchem.com. These materials are gaining attention for their unique electronic and optical properties, which are suitable for photocatalytic applications lookchem.com.

The general approach involves using biimidazole derivatives as ligands to form coordination complexes with bismuth. It is plausible that this compound could be employed in a similar capacity. The ethyl substituents would likely increase the solubility of the bismuth-ligand precursors in organic solvents, facilitating solution-based processing techniques for thin-film deposition—a significant advantage in manufacturing electronic devices. Furthermore, the electronic-donating nature of the ethyl groups could modulate the energy levels of the resulting bismuth complex, potentially tuning its band gap and photo-response for specific semiconductor applications.

Hypercrosslinked polymers (HCPs) are a class of porous materials with high surface areas and stability, making them suitable for gas storage, separation, and sensing. Research has demonstrated the successful synthesis of HCPs using the parent 2,2'-biimidazole as a nitrogen-rich building block bohrium.com. These polymers exhibit significant capabilities for adsorbing substances like iodine and for the fluorescent sensing of nitroaromatic compounds, such as 2,4-dinitrophenol (B41442) (DNP) bohrium.comnih.gov.

The synthesis often involves a Friedel-Crafts alkylation or similar cross-linking reactions to create a rigid, porous network researchgate.netmdpi.com. Given that this compound is a derivative of the monomer used in these studies, it stands as a viable candidate for creating novel HCPs. The incorporation of diethyl-substituted units could influence the resulting polymer's characteristics:

Polarity and Selectivity: The ethyl groups may alter the polarity of the polymer's pores, potentially enhancing selectivity for specific analytes.

Pore Structure: The size and flexibility of the ethyl groups could impact the final pore size distribution and surface area of the HCP.

Processability: Enhanced solubility of the monomer could offer advantages in the synthesis and processing stages of the polymer.

A recent study detailed the performance of 2,2'-biimidazole-based HCPs, which showcased high iodine uptake and sensitive fluorescence quenching for DNP, highlighting the potential of this class of materials for environmental remediation bohrium.com.

Performance of 2,2'-Biimidazole-Based Hypercrosslinked Polymers
Polymer SystemTarget AnalyteKey Performance MetricReference
2,2′-biimidazole-based HCPs (BIMM-3)Iodine VaporAdsorption capacity of 8.04 g g⁻¹ bohrium.com
2,2′-biimidazole-based HCPs (BIMM-3)2,4-dinitrophenol (DNP)Fluorescence quenching constant (Ksv) of 5.69 × 10⁴ L mol⁻¹ bohrium.com
2,2′-biimidazole-based HCPs (BIMM-4)Iodine VaporAdsorption capacity of 4.57 g g⁻¹ bohrium.com
2,2′-biimidazole-based HCPs (BIMM-4)2,4-dinitrophenol (DNP)Fluorescence quenching constant (Ksv) of 4.71 × 10⁴ L mol⁻¹ bohrium.com

Spin-Crossover (SCO) Complexes and Photomagnetic Behavior

The most significant area of application for N-alkylated biimidazoles, including the diethyl derivative, is in the field of molecular magnetism, specifically in the design of spin-crossover (SCO) complexes. These materials can switch between two different electronic spin states—typically a low-spin (LS) and a high-spin (HS) state—in response to external stimuli like temperature, pressure, or light mdpi.com. This switching behavior is accompanied by changes in magnetic and optical properties, making them promising for data storage, display, and sensor technologies.

The design of SCO materials hinges on fine-tuning the ligand field strength around a central metal ion, most commonly iron(II). For Fe(II) in an octahedral coordination environment, a specific ligand field energy is required to make the energies of the HS and LS states comparable.

The parent ligand, 2,2'-biimidazole, typically forms Fe(II) complexes that remain in the high-spin state across all temperatures nih.gov. However, research has shown that N-alkylation of the biimidazole ligand is a powerful strategy to increase the ligand field strength sufficiently to induce SCO behavior nih.gov. The alkyl groups, such as the ethyl groups in this compound, are electron-donating, which enhances the σ-donor capability of the nitrogen atoms, strengthening the ligand field nih.gov.

Furthermore, the nature of the N-alkyl substituents and the resulting crystal packing play a crucial role in the characteristics of the spin transition. Intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to cooperativity between molecules, resulting in abrupt spin transitions with thermal hysteresis (memory effect), which is a key requirement for bistable molecular switches nih.gov. Studies on Fe(II) complexes with the bulkier 1,1'-(α,α'-o-xylyl)-2,2'-biimidazole ligand demonstrate that molecular packing directly influences the abruptness and transition temperature of the SCO nih.govnih.gov.

Spin-Crossover Properties of Fe(II) Complexes with N-Alkylated Biimidazole Ligands
ComplexSpin Transition BehaviorTransition Temperature (T₁/₂)HysteresisReference
Fe(TPMA)(BIM)₂Gradual SCO190 K~0 K nih.gov
Fe(TPMA)(XBIM)₂Abrupt SCO196 K (cooling), 203 K (heating)~7 K nih.gov
Fe(L₁)₃₂Complete, Gradual SCO233 KNot specified nih.gov
Fe(L₂)₃₂Complete, Gradual SCO313 KNot specified nih.gov

TPMA = tris(2-pyridylmethyl)amine, BIM = 2,2'-biimidazole, XBIM = 1,1'-(α,α'-o-xylyl)-2,2'-biimidazole, L₁ = 1,1'-(α,α'-o-xylyl)-2,2'-biimidazole, L₂ = 1,1'-(α,α'-3,4-dibromo-o-xylyl)-2,2'-biimidazole.

Many SCO complexes can be switched from their stable LS state to a metastable HS state at low temperatures by irradiation with light of a specific wavelength, a phenomenon known as the Light-Induced Excited Spin-State Trapping (LIESST) effect nih.gov. This photomagnetic behavior is essential for potential applications in optical data storage.

Fe(II) complexes containing N-alkylated biimidazole ligands have been shown to exhibit the LIESST effect. For instance, the complex Fe(TPMA)(XBIM)₂, where XBIM is an N-alkylated biimidazole, displays a photoinduced LS-to-HS transition at 5 K nih.gov. The subsequent relaxation of the metastable HS state back to the LS state is also sensitive to the material's structure. The kinetics of this decay can be influenced by the intermolecular interactions within the crystal lattice; highly cooperative systems often show complex, non-exponential decay kinetics, reflecting the collective nature of the relaxation process nih.gov. This demonstrates that modifying the biimidazole ligand with substituents like ethyl groups is a key strategy for designing functional photomagnetic materials.

Fluorescent Proteins and Nanoparticle Synthesis

The imidazole (B134444) ring is a core structural motif in various photoactive and catalytic systems. While direct use of this compound in these specific applications is not widely reported, the functionalities of its parent compound and related structures suggest clear potential.

The parent compound, 2,2'-biimidazole, is known to be a building block for fluorescent materials and nanoparticles chemicalbook.com. Ruthenium complexes incorporating 2,2'-biimidazole ligands, for example, exhibit luminescence that can be harnessed for chemical sensing applications nih.govresearchgate.net. The introduction of diethyl groups could be used to tune the photophysical properties, such as emission wavelength and quantum yield, and to improve the processability of these luminescent materials.

In the realm of nanoparticle synthesis, ligands are crucial for controlling particle growth, preventing aggregation, and imparting specific functionalities to the nanoparticle surface chalcogen.ro. Biimidazole-based ionic liquids have been used to functionalize magnetic iron oxide nanoparticles, creating reusable nanocatalysts nih.govresearchgate.net. Synthesizing a catalyst with this compound could offer a pathway to novel catalytic systems, where the ethyl groups mediate the interaction with the reaction medium, potentially enhancing catalytic activity and selectivity nih.gov.

Applications in Quantum Information Science (QIS)

The field of quantum information science (QIS) is exploring the use of molecular systems that can exist in multiple, controllable quantum states. Molecules that can be switched between different electronic spin states are of particular interest for applications such as data storage and quantum computing. While specific research on this compound in QIS is not extensively documented, the broader class of N-alkylated 2,2'-biimidazole ligands has been investigated for its ability to form metal complexes with tunable magnetic properties, such as spin-crossover (SCO) behavior.

Single-Molecule Magnets

Single-Molecule Magnets (SMMs) are individual molecules that can exhibit magnetic hysteresis, a property typically associated with bulk magnets. This behavior arises from a high-spin ground state and a significant energy barrier to the reversal of the magnetization. While classical SMMs are often based on large polynuclear clusters of high-spin metal ions, there is growing interest in mononuclear complexes, often called single-ion magnets (SIMs), where the magnetic anisotropy arises from a single metal ion in a specific coordination environment.

Iron(II) complexes are particularly promising for these applications due to the ability of the Fe²⁺ ion (with a d⁶ electron configuration) to switch between a high-spin (HS, S=2) state and a low-spin (LS, S=0) state. This transition, known as spin-crossover (SCO), can be triggered by external stimuli such as temperature, pressure, or light. The ability to control the spin state of a single molecule makes these SCO complexes potential candidates for molecular switches and components in quantum computing.

Research into iron(II) complexes with N-alkylated 2,2'-biimidazole ligands has shown that the choice of the alkyl substituent plays a crucial role in determining the magnetic properties of the resulting complex. acs.orgacs.org While the parent, un-alkylated 2,2'-biimidazole (bim) ligand often leads to iron(II) complexes that remain in the high-spin state across all temperatures, the introduction of alkyl groups on the nitrogen atoms can modify the ligand field strength enough to induce SCO. acs.org

For instance, studies on homoleptic tris-chelated Fe(II) complexes with N-alkylated biimidazoles, such as 1,1'-(α,α'-o-xylyl)-2,2'-biimidazole, have demonstrated that these complexes can undergo gradual, temperature-driven spin-crossover. acs.orgacs.orgnih.gov The alkylation creates a strained ring structure that alters the bite angle of the bidentate ligand, thereby increasing the ligand field strength at the iron center and making the low-spin state more accessible. acs.org

Furthermore, some of these iron(II) biimidazole complexes exhibit photomagnetic effects, such as the Light-Induced Excited Spin-State Trapping (LIESST) effect. nih.gov This phenomenon allows the spin state of the molecule to be switched with light at low temperatures, offering a pathway for optical control of magnetic properties, which is a key requirement for applications in QIS. nih.gov The study of heteroleptic Fe(II) complexes containing both a 2,2'-biimidazole ligand and another chelating ligand has also been a fruitful area of research, demonstrating that the magnetic behavior can be finely tuned. nih.govresearchgate.net

While the specific compound this compound has not been the direct subject of extensive SMM research, the principles established for other N-alkylated biimidazoles suggest that it could be a valuable ligand for creating new SCO complexes with properties relevant to quantum information science.

Energetic Materials Derived from Functionalized Biimidazoles (e.g., Nitrated Derivatives)

The 2,2'-biimidazole framework is a subject of significant interest in the field of energetic materials. Its high nitrogen content, rigid planar structure, and thermal stability make it an excellent backbone for the design of high-energy-density materials (HEDMs). By introducing energetic functional groups, such as nitro (-NO₂) groups, onto the biimidazole core, it is possible to create powerful and stable explosives and propellants.

The energy of these materials is primarily derived from the high positive heat of formation, which is a result of the numerous high-energy C-N and N-N bonds, and the large volume of gaseous N₂ released upon detonation. The introduction of nitro groups also improves the oxygen balance of the molecule, leading to more efficient combustion and higher detonation performance.

Synthesis of Nitro-Substituted Biimidazole Salts

A common strategy for enhancing the stability and tuning the properties of energetic materials is the formation of energetic salts. This involves the deprotonation of an acidic N-H group on the energetic molecule, followed by reaction with a nitrogen-rich base.

The synthesis of nitro-substituted biimidazole salts typically begins with the nitration of the 2,2'-biimidazole core. A key precursor in this area is 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole (TNBI), which can be synthesized by the nitration of 2,2'-biimidazole. researchgate.net

The synthesis of energetic salts from TNBI generally follows these steps:

Deprotonation: TNBI is treated with a base to form the corresponding anion.

Salt Formation: The resulting solution is then reacted with a protonated nitrogen-rich base, such as protonated aminotriazoles or aminotetrazoles, to precipitate the energetic salt. researchgate.net

Researchers have also explored the synthesis of fully C/N-polynitro-functionalized 2,2'-biimidazole derivatives to create nitrogen- and oxygen-rich energetic salts. These syntheses can involve complex multi-step procedures to introduce nitro groups at various positions on the imidazole rings.

Evaluation of Energetic Performance

The energetic performance of nitro-substituted biimidazole salts is evaluated based on several key parameters, including density, heat of formation, detonation velocity (Dv), and detonation pressure (P). Many of these compounds exhibit energetic properties comparable or superior to benchmark explosives like RDX and HMX.

The thermal stability of these materials is a critical factor for their practical application and is often assessed using techniques like differential scanning calorimetry (DSC) to determine the decomposition temperature (Td). A high decomposition temperature is desirable for thermally stable explosives.

The sensitivity of an energetic material to external stimuli such as impact and friction is another crucial safety parameter. Nitro-substituted biimidazole derivatives have been found to exhibit a favorable balance between high performance and low sensitivity.

Below is a table summarizing the energetic properties of some representative nitro-substituted biimidazole-based energetic materials from the literature.

Compound/Salt NameDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)Decomposition Temp. (°C)Reference
Bis(3-amino-1H-1,2,4-triazol-4-ium) 4,4',5,5'-tetranitro-2,2'-biimidazol-1-ide1.83884.2923038.6243 researchgate.net
Bis(5-amino-4H-tetrazol-1-ium) 4,4',5,5'-tetranitro-2,2'-biimidazol-1-ide1.841341.6933039.7215 researchgate.net
Bis(semicarbazidium) 4,4',5,5'-tetranitro-2,2'-biimidazol-1-ide1.85442.9903036.4208 researchgate.net

The data clearly indicates that salts derived from 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole are powerful energetic materials with high densities and excellent detonation properties.

Redox Chemistry and Electron Transfer Processes of 1,1 Diethyl 1h,1 H 2,2 Biimidazole and Its Complexes

Electrochemical Characterization of Redox Couples

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox couples of biimidazole complexes. These techniques reveal the potentials at which electron transfer events occur and provide insights into the stability of the resulting oxidized or reduced species.

In complexes of ruthenium and osmium with the parent 2,2'-biimidazole (B1206591) ligand, multiple redox processes are observed. The metal-centered oxidations (M(II)/M(III)) are typically quasi-reversible, one-electron processes. psu.edursc.org The exact potential of these redox couples is sensitive to the nature of the metal (ruthenium or osmium) and the other ligands present in the coordination sphere. psu.edursc.org For instance, in dinuclear ruthenium complexes bridged by a biimidazole dianion, two distinct metal-centered oxidations can be seen. psu.edursc.org

Complexes with other metals also exhibit characteristic redox behavior. A mononuclear ruthenium(II) complex with a naphthoquinone-annelated imidazole (B134444) ligand displayed a reversible Ru(II)/Ru(III) oxidation at +0.98 V versus SCE, along with several ligand-based reductions. mdpi.com Similarly, a platinum(II) complex with a tridentate bis-aryloxide N-heterocyclic carbene ligand showed two reversible one-electron oxidation processes at +0.25 V and +0.80 V vs. Fc/Fc⁺. mdpi.com

The reduction processes in these complexes are often ligand-based. For biimidazole-containing complexes, a series of reductions can be observed, sometimes occurring at potentials near zero versus SCE. psu.edursc.org The specific potentials for these reductions are influenced by the ligand's electronic structure. For example, while 2,2'-bipyridine (B1663995) (bpy) is readily reduced, imidazolines are more resistant to reduction due to the electron-donating mesomeric effects of the nitrogen atoms. nih.gov

The electrochemical data for several representative metal complexes containing imidazole or biimidazole-type ligands are summarized below. While specific data for 1,1'-Diethyl-1H,1'H-2,2'-biimidazole complexes is not detailed in the provided sources, the values for analogous structures provide a strong predictive framework.

ComplexRedox CoupleE1/2 (V vs. reference)Reference ElectrodeNotesSource
RuII(L)(bpy)2Ru(II)/Ru(III)+0.98SCEL = naphthoquinone-annelated imidazole ligand mdpi.com
RuII(L)(bpy)2L-/L•2--1.13SCELigand-based reduction mdpi.com
RuII(L)(bpy)2bpy/bpy•--1.53SCEBipyridine-based reduction mdpi.com
RuII(L)(bpy)2bpy/bpy•--1.71SCESecond bipyridine-based reduction mdpi.com
Pt(L)PyPt(L)Py0/++0.25Fc/Fc+L = tridentate bis-aryloxide NHC mdpi.com
Pt(L)PyPt(L)Py+/2++0.80Fc/Fc+Second oxidation process mdpi.com

Ligand-Centered vs. Metal-Centered Redox Events

A critical aspect of the redox chemistry of coordination compounds is determining the locus of electron transfer: does it involve the metal ion or the surrounding ligands? In complexes of this compound, both scenarios are possible, and the outcome is dictated by the relative energies of the metal d-orbitals and the ligand's frontier molecular orbitals.

Metal-Centered Redox Events: These processes involve a change in the oxidation state of the central metal ion. For example, the Ru(II)/Ru(III) or Os(II)/Os(III) couples in biimidazole complexes are classic metal-centered oxidations. psu.edursc.org These events are often characterized by significant changes in the metal-ligand bond lengths and are highly dependent on the identity of the metal. psu.edu

Ligand-Centered Redox Events: In many cases, the ligands themselves can be oxidized or reduced. The biimidazole ligand system, with its π-electron framework, can accept electrons to form radical anions or dianions. nih.gov These reductions are typically observed at negative potentials in cyclic voltammetry experiments. psu.edursc.org Computational studies, such as Density Functional Theory (DFT), are invaluable for confirming the nature of these redox events. Spin-density plots derived from DFT calculations can visualize the location of the unpaired electron in a reduced species, clearly indicating whether it resides on the ligand or the metal. nih.govacs.org For instance, in reduced nickel complexes with biimidazole-type ligands, DFT calculations show that the spin density is predominantly located on the ligand scaffold, confirming a ligand-centered radical coordinated to a Ni(II) center. nih.gov

The distinction is not always sharp. In some systems, the frontier orbitals may have mixed metal-ligand character, leading to redox events that are difficult to assign as purely metal- or ligand-centered. The choice of ancillary ligands and the specific N-substituents on the biimidazole ring can tune the relative energies of the metal and ligand orbitals, thereby influencing where the electron is added or removed.

Photoinduced Electron Transfer Mechanisms

Upon absorption of light, metal complexes can be promoted to an excited state, from which they can engage in electron transfer processes. Complexes featuring biimidazole ligands have been extensively studied in the context of photoinduced electron transfer (PET), a fundamental process in artificial photosynthesis and photocatalysis.

A key concept in designing complexes for PET is the use of "spectator" ligands. N,N'-alkylation of 2,2'-biimidazole, as in this compound, can create such a spectator ligand. researchgate.net These ligands possess a high-energy Lowest Unoccupied Molecular Orbital (LUMO), which prevents them from participating in the initial metal-to-ligand charge transfer (MLCT) excitation. chemrxiv.org Consequently, in a ruthenium complex with both bipyridine and an N,N'-alkylated biimidazole ligand, light absorption promotes an electron from the ruthenium center exclusively to the bipyridine ligand. researchgate.net

This "unidirectional" electron transfer is highly desirable for creating efficient photocatalysts. researchgate.netchemrxiv.org It ensures that the excited-state electron is localized on a specific acceptor ligand, from where it can be transferred to a substrate or another part of a multicomponent photocatalytic system. Resonance Raman spectroscopy can provide experimental evidence for this unidirectional transfer by showing that only vibrational modes associated with the acceptor ligand (e.g., tpphz) are enhanced upon photoexcitation. chemrxiv.org

The excited state of these complexes can act as either an electron donor or an acceptor. For example, a photoexcited ruthenium complex can transfer an electron to an acceptor like 1,4-benzoquinone (B44022) in a process termed oxidative quenching. goettingen-research-online.de The kinetics and thermodynamics of these PET processes are intricately linked to the electronic structure of the complex and the surrounding environment. In some cases, electron transfer is coupled with proton transfer (Proton-Coupled Electron Transfer, PCET), a mechanism that is crucial in many biological and chemical energy conversion schemes. goettingen-research-online.deacs.org

Relationship between Electronic Structure and Redox Properties

The redox properties of this compound complexes are a direct manifestation of their underlying electronic structure. The energies and compositions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the LUMO—determine the potentials of the redox couples and the nature of the electron transfer events.

The HOMO in many transition metal complexes, including those with biimidazole ligands, is often metal-centered (d-orbitals). The energy of this orbital directly correlates with the metal oxidation potential; a higher energy HOMO leads to an easier oxidation (a less positive redox potential). The nature of the ligands significantly modulates the HOMO energy. Stronger π-donor ligands raise the energy of the metal d-orbitals, making the complex easier to oxidize. goettingen-research-online.de

Conversely, the LUMO is typically centered on the ligand with the most electron-accepting character (the lowest-lying π* orbital). The energy of the LUMO determines the potential for the first reduction. Ligand modifications can tune this energy. For example, introducing electron-withdrawing groups on the ligands lowers the LUMO energy, making reduction easier (less negative potential). nih.gov

N-alkylation in biimidazole ligands, such as in this compound, has a significant electronic effect. It prevents the deprotonation that is possible in the parent H₂biim, which in turn affects the ligand's donor strength and the redox potentials of its complexes. rsc.org Furthermore, N-substitution can raise the energy of the biimidazole's LUMO, rendering it a "spectator" ligand in photophysical processes, as discussed previously. researchgate.netchemrxiv.org This strategic tuning of orbital energies is essential for designing molecules with specific, targeted redox and photochemical functions. researchgate.net Protonation of a coordinated imidazole ligand can also dramatically alter the electronic structure, leading to significant shifts in both absorption/emission spectra and redox potentials by stabilizing the ligand's π orbitals. mdpi.com


Stereochemistry and Chiral Applications

Chirality in Biimidazole Frameworks

The concept of chirality in biimidazole frameworks is intrinsically linked to the phenomenon of atropisomerism, a type of axial chirality that results from hindered rotation around the C2-C2' single bond connecting the two imidazole (B134444) rings. The presence of substituents on the nitrogen atoms of the imidazole rings plays a crucial role in inducing and maintaining this chirality.

Axially Chiral Biimidazole Ligands

The introduction of substituents at the N1 and N1' positions of the 2,2'-biimidazole (B1206591) core can create sufficient steric hindrance to restrict free rotation around the C2-C2' bond, leading to the existence of stable, separable enantiomers (atropisomers). While much of the research on axially chiral biimidazole ligands has been directed towards their use in transition metal catalysis, the fundamental principles of their stereochemistry are broadly applicable. researchgate.netresearchgate.netnih.gov

The stability of these atropisomers is dependent on the rotational barrier, which is influenced by the size and nature of the N-substituents. For 1,1'-disubstituted 2,2'-biindolyls, a related class of compounds, it has been shown that atropisomers can be stable at low temperatures and interconvert at higher temperatures. researchgate.net This dynamic nature of atropisomerism is a key consideration in their synthesis and application. nih.gov The synthesis of axially chiral biimidazoles often involves strategies like remote chirality delivery, where a chiral auxiliary is used to direct the stereochemical outcome of the biimidazole formation. researchgate.netresearchgate.netnih.gov

Applications in Asymmetric Synthesis beyond Catalysis

While the predominant application of chiral biimidazoles lies in asymmetric catalysis, their potential utility in other areas of asymmetric synthesis, though less explored, is a topic of significant interest. These non-catalytic applications could include their use as chiral auxiliaries, chiral resolving agents, or in chiral recognition. However, specific documented applications of 1,1'-Diethyl-1H,1'H-2,2'-biimidazole in these roles are currently limited in published literature.

The development of methods for the atroposelective synthesis of N-aryl benzimidazoles and other N-N linked bi-heteroaryls highlights the growing interest in controlling the axial chirality of such systems. researchgate.netresearchgate.net These synthetic advancements could pave the way for accessing enantiomerically pure N,N'-dialkyl-2,2'-biimidazoles, including the diethyl derivative, which is a prerequisite for their application as chiral auxiliaries or resolving agents.

The general principle of using a chiral auxiliary involves its temporary incorporation into a substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered for reuse. thieme-connect.de For a molecule like this compound to function as a chiral auxiliary, it would first need to be resolved into its stable atropisomers.

Similarly, chiral resolving agents are used to separate racemic mixtures by forming diastereomeric salts or complexes that can be separated by techniques like crystallization or chromatography. nih.govwikipedia.org Chiral amidines, for instance, have been successfully employed for the enantioseparation of weakly acidic biaryl diols. nih.gov In principle, enantiomerically pure this compound could be investigated for its ability to resolve other classes of racemic compounds.

The table below outlines the potential, yet currently hypothetical, non-catalytic applications of enantiomerically pure this compound in asymmetric synthesis, based on the established roles of other chiral molecules.

Potential Application Description Key Requirement
Chiral AuxiliaryCovalently attached to a prochiral substrate to direct a diastereoselective reaction.Efficient resolution of (±)-1,1'-Diethyl-1H,1'H-2,2'-biimidazole and effective stereochemical control.
Chiral Resolving AgentForms separable diastereomeric salts or complexes with a racemic compound.Stable atropisomers that can form distinct, separable diastereomeric pairs with the target racemate.
Chiral Solvating AgentInduces diastereomeric differentiation in the NMR spectra of a racemic analyte for enantiomeric excess determination.Strong and specific interactions with the analyte, leading to observable spectral differences between enantiomers.
Chiral Ligand in Stoichiometric ReagentsUsed in stoichiometric amounts to effect a stereoselective transformation.Formation of a well-defined chiral reagent that can deliver or abstract a group with high stereoselectivity.

Table 1: Potential Non-Catalytic Asymmetric Applications of Enantiopure this compound

Detailed research into the synthesis of enantiomerically pure this compound and subsequent exploration of its utility in these non-catalytic roles are necessary to realize its full potential in the field of asymmetric synthesis.

Future Perspectives and Research Directions

Advanced Synthetic Methodologies

While the target compound, 1,1'-Diethyl-1H,1'H-2,2'-biimidazole, is commercially available, future research will likely focus on developing more efficient, scalable, and versatile synthetic routes to it and its derivatives. bldpharm.comalfachemic.comtaskcm.com Current approaches to N-alkylated biimidazoles typically involve the direct alkylation of the parent 2,2'-biimidazole (B1206591) (H₂biim). thieme-connect.denih.gov

Future advancements are anticipated in the following areas:

Optimized N-Alkylation: Research into the direct N-alkylation of 2,2'-biimidazole using various ethylating agents (e.g., ethyl iodide, diethyl sulfate) will be crucial. The focus will be on optimizing reaction conditions, including the choice of base (e.g., sodium hydride, potassium carbonate) and solvent, to achieve high yields and purity while minimizing side reactions. The use of techniques like ultrasonic irradiation, which has been shown to accelerate N-alkylation in related heterocyclic systems, could provide a pathway to faster and more efficient synthesis. nih.gov

Novel Cyclization Strategies: An alternative and more flexible approach involves building the substituted biimidazole core from smaller fragments. A promising route starts with bisimidoyl chlorides derived from oxalic acid, which can react with N-ethylated precursors to form the desired 1,1'-diethyl-2,2'-biimidazole skeleton. thieme-connect.de This method offers the potential to introduce a wider variety of substituents on the imidazole (B134444) rings.

Microwave-Assisted Synthesis: Microwave activation has been shown to significantly increase the rate of N-alkylation for imidazoles and benzimidazoles. researchgate.net Applying this technology to the synthesis of this compound could drastically reduce reaction times and improve energy efficiency compared to conventional heating methods.

Table 1: Potential Synthetic Routes for this compound

MethodPrecursorsKey ReagentsAnticipated AdvantagesReference Concept
Direct N-Alkylation2,2'-BiimidazoleEthyl Iodide, Sodium HydrideDirect, straightforward approach thieme-connect.deresearchgate.net
CyclizationOxalic acid-derived bisimidoyl chlorides, N-ethylated amines-High flexibility for creating diverse derivatives thieme-connect.de
Microwave-Assisted Alkylation2,2'-BiimidazoleEthyl Halide, BaseReduced reaction time, improved efficiency researchgate.net

Novel Coordination Complexes with Tailored Properties

The true potential of this compound lies in its role as a versatile N,N'-bidentate ligand in coordination chemistry. lookchem.com The ethyl groups are expected to significantly influence the properties of the resulting metal complexes compared to the parent H₂biim or the widely studied dimethyl derivative.

Key research directions include:

Solubility and Processability: The ethyl groups will enhance the solubility of metal complexes in common organic solvents, which is a significant advantage for spectroscopic studies and for the fabrication of devices from solution. thieme-connect.de

Steric and Electronic Tuning: The steric bulk of the ethyl groups can be used to control the coordination geometry around the metal center. This can influence magnetic properties, such as inducing spin-crossover (SCO) behavior in iron(II) complexes, and affect the photophysical properties of luminescent complexes. nih.govacs.orgnih.gov

Spin-Crossover (SCO) Materials: N-alkylation of the biimidazole ligand framework is a known strategy to increase the ligand field strength, which can stabilize the low-spin state in Fe(II) complexes and lead to SCO behavior. nih.govacs.org Future work will involve synthesizing Fe(II) complexes with this compound to create new SCO materials with transition temperatures tuned for applications in molecular switches and sensors. nih.govnsf.gov

Luminescent Complexes: Biimidazole ligands have been incorporated into luminescent ruthenium(II) and chromium(III) complexes. nih.govrsc.org The diethyl derivative could be used to create new phosphorescent materials with tailored emission wavelengths and quantum yields, potentially for applications in bio-imaging or as sensitizers in photochemical reactions.

Table 2: Predicted Properties of this compound Metal Complexes

Metal IonPotential ApplicationPredicted Influence of Diethyl LigandReference Concept
Iron(II)Spin-Crossover (SCO) MaterialsTunes transition temperature and hysteresis through steric/electronic effects. nih.govnih.gov
Ruthenium(II)Luminescent Sensors, Photoredox CatalysisEnhances solubility and modifies photophysical properties (e.g., lifetime, emission energy). rsc.org
Iridium(III)/Rhodium(I)Catalysis, OLEDsImproves catalyst stability and solubility; tunes emission color in phosphorescent emitters. thieme-connect.de
Copper(I)/Copper(II)Catalysis, Antimicrobial MaterialsIncreases stability and solubility of catalytically active complexes. chemicalbook.com
Chromium(III)NIR Phosphorescent MaterialsReduces quenching pathways and improves solubility for luminescent applications. nih.gov

Expanding Catalytic Scope and Efficiency

Complexes based on biimidazole ligands have demonstrated activity in important catalytic transformations. chemicalbook.com The development of catalysts incorporating the this compound ligand is a promising research frontier. The enhanced solubility and stability offered by the diethyl groups could lead to more robust and recyclable catalytic systems.

Future research will likely target:

Homogeneous Catalysis: Palladium complexes with biimidazole ligands are effective in cross-coupling reactions like the Heck and Suzuki reactions. The use of the diethyl-substituted ligand could lead to catalysts with higher turnover numbers and stability, particularly in organic solvents or ionic liquids. lookchem.com

Hydrogenation and Oxidation Reactions: Ruthenium-biimidazole complexes are known to be active in transfer hydrogenation. The diethyl ligand could be used to develop new, highly efficient catalysts for the hydrogenation of ketones and other unsaturated compounds, as well as for oxidation reactions.

Electrocatalysis and Photocatalysis: The electronic properties of the ligand can be fine-tuned to develop molecular catalysts for reactions such as CO₂ reduction or water splitting, where the catalyst's redox potentials are critical.

Exploration of New Material Science Applications

The unique structural and electronic properties of this compound and its derivatives make it a prime candidate for the development of advanced functional materials.

Key areas of exploration include:

Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives are widely used in OLEDs as electron-transport materials, host materials, and fluorescent emitters. tandfonline.com The improved solubility and processing characteristics of complexes containing the diethyl ligand could facilitate the development of high-performance, solution-processed OLEDs. rsc.orgrsc.org Its complexes could be designed as new phosphorescent emitters with high quantum efficiencies. nsf.gov

Molecular Switches and Memory: As discussed, Fe(II) complexes of N-alkylated biimidazoles can exhibit spin-crossover, a phenomenon that allows the material to be switched between two different magnetic states using external stimuli like temperature or light. nih.govacs.orgnih.gov This bistability is the basis for molecular memory devices and sensors. The diethyl ligand offers a new tool to fine-tune the switching temperature and cooperativity of these materials.

Energetic Materials: While the parent biimidazole core, when heavily nitrated, is a known energetic material, N-alkylation can be used to modify properties such as density, thermal stability, and sensitivity. sci-hub.seresearchgate.net Future research could explore nitrated derivatives of this compound to create new energetic materials with tailored performance and safety profiles.

In Silico Design and Prediction for Rational Development

The rational design of new functional molecules and materials can be significantly accelerated by computational chemistry. In silico methods are expected to play a pivotal role in unlocking the full potential of this compound.

Future research will heavily leverage:

Density Functional Theory (DFT): DFT calculations will be used to predict the geometric and electronic structures of novel coordination complexes before they are synthesized. acs.org This allows for the pre-screening of candidates for desired properties, such as the stability of different spin states in SCO complexes or the orbital energies relevant for catalysis and OLEDs. acs.orgrsc.org

Time-Dependent DFT (TD-DFT): This method is essential for predicting the absorption and emission properties of new luminescent complexes, guiding the design of molecules with specific colors and efficiencies for OLED and sensor applications. rsc.org

Molecular Dynamics (MD) and Machine Learning (ML): MD simulations can provide insight into the intermolecular interactions and packing in the solid state, which are crucial for properties like spin-crossover cooperativity and charge transport in thin films. researchgate.net Furthermore, emerging ML models can be trained on existing experimental and computational data to predict complex properties, such as SCO transition temperatures, for new ligand designs, thereby accelerating the discovery process. acs.org

By combining these computational tools with experimental synthesis and characterization, researchers can rationally navigate the vast chemical space enabled by the this compound scaffold to develop next-generation materials with precisely tailored functions.

Q & A

Q. What are the optimized synthetic routes for 1,1'-Diethyl-1H,1'H-2,2'-biimidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via aerobic oxidative homocoupling of azoles using a Cu(I)/2-pyridonate catalytic system. Key steps include:
  • Reacting imidazole derivatives under N₂ atmosphere with CuCl as the catalyst and 2-pyridone as a ligand.
  • Purification via silica gel column chromatography (EtOAc/hexane, 3:1), achieving 96% yield .
  • Comparative studies show that solvent choice (e.g., DMA vs. DMF) and catalyst loading significantly affect reaction efficiency. For example, NaH in DMF was used for alkylation in related biimidazole syntheses, but side reactions (e.g., over-alkylation) may occur without controlled stoichiometry .

Q. Table 1: Synthetic Methods Comparison

MethodCatalyst SystemSolventYieldPurity (NMR)Reference
Oxidative homocouplingCuCl/2-pyridonateDMA96%δ 7.12 (d, J=1 Hz)
AlkylationNaHDMF48–77%δ 7.37 (d, J=1 Hz)

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include δ 7.12 (d, J=1.0 Hz, Im-H) and δ 42.63 (CH₂) for the ethyl groups . Discrepancies in coupling constants (e.g., J=1.0 Hz vs. J=1.5 Hz in related compounds) may indicate conformational variations .
  • X-ray crystallography : Non-planar conformations (e.g., 55.64° tilt between imidazole rings) are stabilized by O–H⋯N hydrogen bonding. Refinement using SHELXL software is recommended for accurate bond-length analysis .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 222.12) to confirm purity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for biimidazole derivatives, particularly in distinguishing regioisomers?

  • Methodological Answer :
  • Variable Temperature NMR : Detect dynamic processes (e.g., ring flipping) that obscure signals at room temperature. For example, splitting of δ 7.12 (Im-H) at low temperatures confirms rigid conformations .
  • DFT Calculations : Compare computed vs. experimental 13C NMR shifts to identify misassigned peaks. Studies on 2,2'-biimidazole metal complexes show deviations >2 ppm often indicate incorrect tautomer assignments .
  • Crystallographic Validation : Resolve ambiguities in NOE (Nuclear Overhauser Effect) data by correlating hydrogen-bonding patterns (e.g., O–H⋯N distances) with solid-state structures .

Q. How does this compound function in coordination chemistry, and what are its implications for catalytic or materials science applications?

  • Methodological Answer :
  • Ligand Design : The biimidazole moiety acts as a N,N-bidentate ligand, forming stable complexes with transition metals (e.g., Ni, Cu). For example, [Ni(H₂biim)₂(NO₃)₂] exhibits a distorted octahedral geometry .
  • Catalysis : In Ni/photo-redox systems, biimidazole ligands enhance catalytic efficiency in cross-electrophile couplings (e.g., C–C bond formation) by stabilizing intermediate oxidation states .
  • Materials Science : Conjugated polymers incorporating biimidazole show promise in chemosensors due to their tunable luminescence and metal-binding selectivity .

Q. Table 2: Metal Complex Applications

ApplicationMetal CenterKey PropertyReference
Anticancer agentsCu(II)PTP1B enzyme inhibition (IC₅₀ = 2 µM)
OLEDsZn(II)Blue emission (λₑₘ = 450 nm)
PhotocatalysisNi(II)85% yield in C–C coupling

Q. What computational approaches are recommended for predicting the reactivity and stability of this compound in novel reaction environments?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polar aprotic vs. protic) on reaction pathways. Studies on similar imidazoles show DMA enhances nucleophilic substitution rates by 30% compared to DMF .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, C4/C5 positions in biimidazole are prone to electrophilic attack (ƒ⁻ = 0.15) .
  • ADMET Analysis : Predict pharmacokinetic properties (e.g., logP = 1.8) using QSAR models to guide biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.